molecular formula C42H76N7O18P3S B15546386 (S)-3-Hydroxy-19-methyleicosanoyl-CoA

(S)-3-Hydroxy-19-methyleicosanoyl-CoA

Cat. No.: B15546386
M. Wt: 1092.1 g/mol
InChI Key: OMWRTMDQHUWWCD-VSHWNQMOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Hydroxy-19-methyleicosanoyl-CoA is a useful research compound. Its molecular formula is C42H76N7O18P3S and its molecular weight is 1092.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H76N7O18P3S

Molecular Weight

1092.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxy-19-methylicosanethioate

InChI

InChI=1S/C42H76N7O18P3S/c1-29(2)18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-30(50)24-33(52)71-23-22-44-32(51)20-21-45-40(55)37(54)42(3,4)26-64-70(61,62)67-69(59,60)63-25-31-36(66-68(56,57)58)35(53)41(65-31)49-28-48-34-38(43)46-27-47-39(34)49/h27-31,35-37,41,50,53-54H,5-26H2,1-4H3,(H,44,51)(H,45,55)(H,59,60)(H,61,62)(H2,43,46,47)(H2,56,57,58)/t30-,31+,35+,36+,37-,41+/m0/s1

InChI Key

OMWRTMDQHUWWCD-VSHWNQMOSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Putative Biological Functions of (S)-3-Hydroxy-19-methyleicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound (S)-3-Hydroxy-19-methyleicosanoyl-CoA is not a widely studied or characterized molecule. This guide, therefore, extrapolates its potential biological functions, metabolic pathways, and experimental analysis based on current knowledge of structurally similar long-chain, branched, and hydroxylated fatty acyl-CoAs.

Introduction

This compound is a hypothetical long-chain fatty acyl-CoA molecule featuring a hydroxyl group at the beta-carbon (C3) in the (S)-stereoisomeric configuration and a methyl branch at position C19. Its structure suggests it is an intermediate in fatty acid metabolism, likely subject to degradation through specialized oxidative pathways. The presence of both a β-hydroxyl group and a near-terminal methyl branch indicates a complex metabolic fate involving both β-oxidation and α-oxidation machinery, primarily within the peroxisomes and mitochondria. This guide will explore the theoretical biological significance, metabolic processing, and potential signaling roles of this molecule, providing a framework for its future investigation.

Predicted Metabolic Pathways

The structure of this compound suggests it would be catabolized by a combination of fatty acid oxidation pathways. The methyl group at C19 is analogous to the branching found in phytanic acid, which necessitates an initial α-oxidation step. Concurrently, the (S)-3-hydroxyacyl-CoA moiety is a direct substrate for β-oxidation.

Peroxisomal Alpha-Oxidation

Due to the methyl branch near the carboxyl end, direct β-oxidation may be sterically hindered. Therefore, it is probable that the molecule first undergoes α-oxidation within the peroxisomes.[1][2] This process involves the removal of a single carbon from the carboxyl end.

The key enzyme in the initial step of α-oxidation is phytanoyl-CoA hydroxylase (PhyH), an Fe(II) and 2-oxoglutarate-dependent oxygenase.[3][4][5] A deficiency in this enzyme leads to the accumulation of phytanic acid, causing Refsum's disease, a severe neurological disorder.[2][3]

Beta-Oxidation

Following any necessary initial processing by α-oxidation, the resulting shorter and less sterically hindered acyl-CoA would proceed through the β-oxidation spiral. The (S)-3-hydroxyacyl-CoA structure is a key intermediate in this pathway.

The oxidation of the 3-hydroxyl group is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH), converting it to a 3-ketoacyl-CoA.[6] This reaction is a critical step in the four-reaction cycle of β-oxidation that sequentially shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH2.[7] This process occurs in both mitochondria and peroxisomes.[8]

Below is a diagram illustrating the predicted metabolic fate of this compound.

Metabolic_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion / Peroxisome Molecule This compound Alpha_Ox α-Oxidation Molecule->Alpha_Ox Phytanoyl-CoA Hydroxylase Pristanic_Acid_Analog Shortened Acyl-CoA Alpha_Ox->Pristanic_Acid_Analog Beta_Ox β-Oxidation Pristanic_Acid_Analog->Beta_Ox 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production PPAR_Signaling cluster_nucleus Nucleus Molecule This compound PPARa PPARα Molecule->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes Initiates LCMS_Workflow Sample Cell or Tissue Sample Extraction Acyl-CoA Extraction (e.g., solid-phase extraction) Sample->Extraction LC UHPLC Separation (Reversed Phase or HILIC) Extraction->LC MS Tandem Mass Spectrometry (ESI-MS/MS) LC->MS Analysis Data Analysis (Quantification against standards) MS->Analysis

References

The Endogenous Role of (S)-3-Hydroxy-19-methyleicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature specifically detailing the endogenous role, signaling pathways, and experimental protocols for (S)-3-Hydroxy-19-methyleicosanoyl-CoA is limited. This guide provides an in-depth overview based on the established principles of branched-chain and very-long-chain fatty acid metabolism and signaling, offering a scientifically grounded, albeit inferred, understanding of its potential functions.

Introduction

This compound is a long-chain acyl-CoA molecule characterized by a hydroxyl group at the third carbon (C3) and a methyl branch at the nineteenth carbon (C19). Its structure suggests a role as an intermediate in the metabolic pathways of branched-chain fatty acids. This technical guide synthesizes the current understanding of related lipid molecules to project the likely endogenous functions, associated signaling cascades, and relevant experimental methodologies for studying this compound.

Biosynthesis and Metabolism

The presence of a 3-hydroxy group strongly indicates that this compound is an intermediate in the β-oxidation of 19-methyleicosanoic acid. Branched-chain fatty acids, such as 19-methyleicosanoic acid, are found in various biological systems and are metabolized through pathways similar to those for straight-chain fatty acids, albeit with modifications to handle the branch points.

The likely metabolic pathway involves the conversion of 19-methyleicosanoic acid to its CoA ester, 19-methyleicosanoyl-CoA, which then enters the β-oxidation spiral. The initial step is the dehydrogenation of the acyl-CoA to form an enoyl-CoA, followed by hydration to yield this compound. Subsequent dehydrogenation and thiolytic cleavage would shorten the carbon chain.

Potential Endogenous Roles and Signaling Pathways

Based on the functions of other branched-chain and very-long-chain fatty acyl-CoAs, this compound could be involved in several cellular processes:

  • Cell Membrane Fluidity: Branched-chain fatty acids are known to influence the fluidity and stability of cell membranes.[1]

  • Signaling Molecule: Very-long-chain and branched-chain fatty acyl-CoAs can act as signaling molecules, for instance, by activating nuclear receptors like the peroxisome proliferator-activated receptor α (PPARα).[2] Activation of PPARα leads to the enhanced transcription of genes involved in fatty acid oxidation.[2]

  • Metabolic Regulation: As a metabolic intermediate, its concentration could influence the rate of branched-chain fatty acid oxidation and potentially interact with other metabolic pathways.

Signaling Pathway Diagram

Beta_Oxidation_Pathway Hypothetical β-Oxidation of 19-Methyleicosanoyl-CoA cluster_0 Hypothetical β-Oxidation of 19-Methyleicosanoyl-CoA cluster_1 Hypothetical β-Oxidation of 19-Methyleicosanoyl-CoA 19-Methyleicosanoyl-CoA 19-Methyleicosanoyl-CoA Enoyl-CoA Enoyl-CoA 19-Methyleicosanoyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase This compound This compound Enoyl-CoA->this compound Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA This compound->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase PPARa_Activation PPARα Activation This compound->PPARa_Activation Potential Ligand Shortened Acyl-CoA Shortened Acyl-CoA 3-Ketoacyl-CoA->Shortened Acyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Gene_Expression Upregulation of β-oxidation Genes PPARa_Activation->Gene_Expression

Caption: Hypothetical metabolic pathway and signaling role of this compound.

Data Presentation

As no direct quantitative data for this compound is available, the following table presents data for a related class of molecules, very-long-chain and branched-chain fatty acyl-CoAs, and their interaction with PPARα, which provides a proxy for understanding their potential biological activity.[2]

LigandApparent Kd (nM) for PPARα
Very-Long-Chain Acyl-CoAs
C20:0-CoA29 ± 5
C22:0-CoA11 ± 2
C24:0-CoA3 ± 1
Branched-Chain Acyl-CoAs
Phytanoyl-CoA11 ± 2
Pristanoyl-CoA11 ± 2

Data sourced from Biochemistry, 2006, 45 (33), pp 10120–10130.[2] This table demonstrates the high affinity of very-long-chain and branched-chain fatty acyl-CoAs for PPARα, suggesting that this compound may also act as a high-affinity ligand for this nuclear receptor.

Experimental Protocols

Specific experimental protocols for the analysis of this compound have not been published. However, established methods for the detection and quantification of other acyl-CoAs can be adapted.

Quantification of Acyl-CoAs by LC-MS/MS

This method is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.

Objective: To quantify the levels of this compound in cells or tissues.

Methodology:

  • Sample Preparation: Homogenize tissues or cells in a suitable buffer and perform a protein precipitation step, typically with acetonitrile (B52724) or perchloric acid, to extract the acyl-CoAs.

  • Chromatographic Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Detection: Detect the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard.

  • Quantification: Quantify the amount of the target acyl-CoA by comparing its peak area to that of a stable isotope-labeled internal standard.

Analysis of Branched-Chain Fatty Acids by GC-MS

This protocol is used to determine the profile of fatty acids, including branched-chain fatty acids, in a sample.

Objective: To analyze the abundance of 19-methyleicosanoic acid, the precursor to this compound.

Methodology:

  • Lipid Extraction: Extract total lipids from the biological sample using a method such as the Folch or Bligh-Dyer procedure.

  • Saponification and Methylation: Saponify the lipid extract to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs) for GC analysis.

  • Gas Chromatography: Separate the FAMEs on a gas chromatograph equipped with a capillary column suitable for fatty acid analysis.

  • Mass Spectrometry: Identify the individual FAMEs based on their mass spectra and retention times.

  • Quantification: Quantify the amount of each fatty acid by comparing its peak area to that of an internal standard.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Acyl-CoA and Fatty Acid Analysis cluster_0 LC-MS/MS for Acyl-CoA Analysis cluster_1 GC-MS for Fatty Acid Analysis LC_Sample Sample Homogenization & Protein Precipitation LC_Sep Reverse-Phase LC Separation LC_Sample->LC_Sep LC_Det Tandem MS Detection (MRM) LC_Sep->LC_Det LC_Quant Quantification vs. Internal Standard LC_Det->LC_Quant GC_Sample Total Lipid Extraction GC_Deriv Saponification & Methylation (FAMEs) GC_Sample->GC_Deriv GC_Sep Gas Chromatography Separation GC_Deriv->GC_Sep GC_Det Mass Spectrometry Identification GC_Sep->GC_Det

Caption: Standard experimental workflows for the analysis of acyl-CoAs and their precursor fatty acids.

Conclusion

While direct experimental evidence for the endogenous role of this compound is currently lacking, its chemical structure strongly suggests its involvement as an intermediate in the β-oxidation of 19-methyleicosanoic acid. Based on the known functions of related branched-chain and very-long-chain fatty acyl-CoAs, it is plausible that this molecule plays a role in regulating metabolic pathways and may act as a signaling molecule, potentially through the activation of nuclear receptors like PPARα. Further research, utilizing the experimental approaches outlined in this guide, is necessary to elucidate the specific functions of this compound in cellular physiology and disease.

References

An In-depth Technical Guide on the Putative Metabolic Pathway of (S)-3-Hydroxy-19-methyleicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (S)-3-Hydroxy-19-methyleicosanoyl-CoA is a specialized and not widely documented molecule. As such, the following technical guide is based on established principles of fatty acid metabolism, particularly concerning very-long-chain and branched-chain fatty acids, to propose a putative metabolic pathway. The experimental protocols and data provided are based on analogous well-studied molecules and should be adapted and validated for this specific compound.

Introduction

This compound is a C21 iso-branched very-long-chain 3-hydroxyacyl-CoA. Its metabolism is likely to involve enzymes and pathways responsible for the breakdown of similar endogenous and dietary fatty acids. Understanding its metabolic fate is crucial for researchers in lipidomics, metabolic disorders, and drug development, as intermediates of fatty acid oxidation can act as signaling molecules and biomarkers for various physiological and pathological states. This guide outlines a theoretical metabolic pathway, provides detailed experimental methodologies for its investigation, and presents relevant quantitative data for analogous compounds.

Proposed Metabolic Pathway

Given its structure as a very-long-chain fatty acid (VLCFA), the initial stages of metabolism for 19-methyleicosanoyl-CoA are predicted to occur in the peroxisomes, as mitochondria are typically unable to process fatty acids longer than 22 carbons efficiently.[1] The iso-methyl branch at position 19 is not expected to sterically hinder the enzymes of beta-oxidation.

The entry point into the pathway would be 19-methyleicosanoyl-CoA. The formation of the (S)-3-hydroxy intermediate, the topic of this guide, is the second step in the beta-oxidation spiral. The subsequent steps would follow the canonical beta-oxidation pathway.

Peroxisomal Beta-Oxidation:

  • Oxidation: 19-Methyleicosanoyl-CoA is first oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to produce trans-2-(19-methyl)eicosenoyl-CoA.

  • Hydration: The second step involves the hydration of the double bond by a peroxisomal enoyl-CoA hydratase (part of the peroxisomal multifunctional enzyme, MFE) to form this compound.

  • Dehydrogenation: this compound is then oxidized to 3-keto-19-methyleicosanoyl-CoA by a peroxisomal (S)-3-hydroxyacyl-CoA dehydrogenase (also a component of the MFE).

  • Thiolysis: Finally, 3-keto-19-methyleicosanoyl-CoA undergoes thiolytic cleavage by a peroxisomal 3-ketoacyl-CoA thiolase, releasing acetyl-CoA and 17-methylnonadecanoyl-CoA.

This cycle would repeat, shortening the fatty acyl chain by two carbons in each round, until the chain length is sufficiently reduced (e.g., octanoyl-CoA) for it to be transported to the mitochondria for the completion of beta-oxidation.[1]

Signaling Pathways and Logical Relationships

The metabolism of fatty acids is intricately linked with cellular energy status and signaling networks. The products of beta-oxidation, acetyl-CoA, NADH, and FADH2, are key regulators of energy metabolism.

Caption: Overview of the proposed metabolic fate of this compound.

Quantitative Data

Quantitative kinetic data for the metabolism of this compound is not available. However, data from studies on L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) with substrates of varying chain lengths can provide an estimate of the enzymatic efficiency.

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)Reference
3-Hydroxybutyryl-CoAC45613.2[2]
3-Hydroxyoctanoyl-CoAC84.528.6[2]
3-Hydroxydodecanoyl-CoAC123.925.0[2]
3-Hydroxypalmitoyl-CoAC164.218.5[2]

This data is from studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase and serves as an illustrative example.[2]

Experimental Protocols

Investigating the metabolic pathway of this compound would involve a combination of in vitro enzymatic assays and cell-based assays.

In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for assaying 3-hydroxyacyl-CoA dehydrogenase.[2]

Objective: To determine if this compound is a substrate for 3-hydroxyacyl-CoA dehydrogenase (from a purified source or cell lysate) and to determine the kinetic parameters.

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase or mitochondrial/peroxisomal cell fractions.

  • This compound (substrate).

  • NAD+ (cofactor).

  • 3-ketoacyl-CoA thiolase (for coupled assay).

  • Coenzyme A (for coupled assay).

  • Spectrophotometer.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

Procedure:

  • A coupled assay is often preferred to overcome unfavorable reaction equilibrium. The 3-ketoacyl-CoA product is immediately cleaved by 3-ketoacyl-CoA thiolase, driving the reaction forward.[2]

  • Prepare a reaction mixture containing the reaction buffer, NAD+, Coenzyme A, and 3-ketoacyl-CoA thiolase.

  • Add the enzyme source (purified enzyme or cell fraction) to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time.

  • To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the substrate.

  • Data is plotted on a Michaelis-Menten or Lineweaver-Burk plot to calculate Km and Vmax.

Cell-Based Fatty Acid Oxidation Assay

This protocol uses intact cells to measure the oxidation of the fatty acid of interest. It can be adapted from protocols using radiolabeled or fluorescent substrates. A common method involves measuring the oxygen consumption rate (OCR).

Objective: To measure the rate of fatty acid oxidation of 19-methyleicosanoic acid in live cells and to assess the role of specific enzymes using inhibitors.

Materials:

  • Cultured cells (e.g., hepatocytes, myoblasts).

  • 19-methyleicosanoic acid.

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer).

  • Assay medium (e.g., Seahorse XF Base Medium supplemented with L-carnitine).

  • Inhibitors of fatty acid oxidation (e.g., etomoxir (B15894) for CPT1).

Procedure:

  • Seed cells in a cell culture microplate compatible with the extracellular flux analyzer and allow them to adhere overnight.

  • One hour before the assay, replace the culture medium with the assay medium containing 19-methyleicosanoic acid complexed to BSA.

  • Incubate the plate in a non-CO2 incubator at 37°C for one hour.

  • Calibrate the sensor cartridge of the extracellular flux analyzer.

  • Place the cell plate in the analyzer and measure the basal oxygen consumption rate (OCR).

  • To confirm that the OCR is due to fatty acid oxidation, inhibitors such as etomoxir can be injected, and the change in OCR is measured.

Acyl-CoA Profiling by LC-MS/MS

Objective: To identify and quantify the intermediates of the metabolic pathway of 19-methyleicosanoic acid, including this compound.

Materials:

  • Cultured cells or tissue samples incubated with 19-methyleicosanoic acid.

  • Extraction solution (e.g., acetonitrile/water/formic acid).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Internal standards (e.g., odd-chain acyl-CoAs).

Procedure:

  • Incubate cells or tissue homogenates with 19-methyleicosanoic acid for a defined period.

  • Quench the metabolism and extract the acyl-CoAs using a cold extraction solution.

  • Centrifuge the samples to pellet proteins and debris.

  • Analyze the supernatant containing the acyl-CoAs by LC-MS/MS.

  • Separation is achieved by reversed-phase liquid chromatography.

  • Detection and quantification are performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific parent-daughter ion transitions for each acyl-CoA species.[3][4]

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Enzyme_Source Purified Enzyme or Cell Lysate Spectrophotometry Spectrophotometric Assay (Coupled Enzyme Assay) Enzyme_Source->Spectrophotometry Substrate This compound Substrate->Spectrophotometry Kinetics Enzyme Kinetics (Km, Vmax) Spectrophotometry->Kinetics Live_Cells Cultured Cells OCR_Assay Oxygen Consumption Rate Assay (Extracellular Flux Analyzer) Live_Cells->OCR_Assay LCMS LC-MS/MS Analysis of Acyl-CoA Intermediates Live_Cells->LCMS FA_Substrate 19-Methyleicosanoic Acid FA_Substrate->OCR_Assay FA_Substrate->LCMS FAO_Rate Fatty Acid Oxidation Rate OCR_Assay->FAO_Rate Metabolite_ID Metabolite Identification and Quantification LCMS->Metabolite_ID

Caption: General experimental workflow for investigating the metabolism of this compound.
Conclusion

While direct experimental evidence for the metabolic pathway of this compound is currently lacking in the public domain, a putative pathway can be constructed based on the well-established principles of peroxisomal and mitochondrial beta-oxidation of very-long-chain and branched-chain fatty acids. The proposed involvement in the peroxisomal beta-oxidation pathway provides a solid foundation for experimental investigation. The detailed protocols and analytical techniques described in this guide offer a comprehensive framework for researchers and drug development professionals to elucidate the precise metabolic fate of this molecule, its physiological relevance, and its potential as a biomarker or therapeutic target. The provided quantitative data for analogous substrates serves as a useful benchmark for such studies. Future research in this area will be crucial to fully understand the role of this and similar complex lipids in health and disease.

References

The Putative Role of (S)-3-Hydroxy-19-methyleicosanoyl-CoA in Lipid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific research on "(S)-3-Hydroxy-19-methyleicosanoyl-CoA" is not available in the public scientific literature. This technical guide, therefore, provides a scientifically-informed framework for its potential role in lipid metabolism based on its structural characteristics as a hydroxylated, branched-chain fatty acyl-CoA. The metabolic pathways, experimental data, and regulatory networks described herein are based on established principles of lipid biochemistry and data from analogous molecules.

Introduction

This compound is a long-chain, branched-chain fatty acyl-CoA with a hydroxyl group at the beta-carbon (C3). Its structure suggests it is an intermediate in the catabolism of 19-methyleicosanoic acid, a branched-chain fatty acid (BCFA). BCFAs are found in various dietary sources and are known to play roles in membrane fluidity and as signaling molecules.[1][2] Long-chain acyl-CoAs, in general, are not only metabolic intermediates but also key regulators of cellular processes, including gene expression and enzyme activity.[3][4] This guide will explore the probable metabolic fate of this compound and its potential regulatory functions.

Putative Metabolic Pathway: Peroxisomal β-Oxidation

Due to its branched structure and chain length, 19-methyleicosanoic acid is likely metabolized via peroxisomal β-oxidation.[5][6][7][8][9] The presence of a methyl group near the end of the acyl chain prevents efficient processing by mitochondrial β-oxidation machinery. The initial steps would involve activation to 19-methyleicosanoyl-CoA, followed by entry into the peroxisome.

The (S)-3-hydroxy configuration is the specific stereoisomer produced during the hydration step of β-oxidation. The subsequent step is the oxidation of this hydroxyl group to a keto group, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase.

Peroxisomal_Beta_Oxidation_Pathway cluster_peroxisome Peroxisome FattyAcid 19-Methyleicosanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase ATP, CoA AcylCoA 19-Methyleicosanoyl-CoA AcylCoA_Synthetase->AcylCoA AMP, PPi AcylCoA_Oxidase Acyl-CoA Oxidase AcylCoA->AcylCoA_Oxidase FAD -> FADH2 EnoylCoA Trans-2-enoyl-CoA AcylCoA_Oxidase->EnoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoA_Hydratase H2O HydroxyacylCoA This compound EnoylCoA_Hydratase->HydroxyacylCoA HydroxyacylCoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoA_Dehydrogenase NAD+ -> NADH KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA_Dehydrogenase->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase CoA ShortenedAcylCoA Shortened Acyl-CoA + Propionyl-CoA Thiolase->ShortenedAcylCoA

Figure 1: Putative peroxisomal β-oxidation pathway for 19-methyleicosanoic acid. (Within 100 characters)

Potential Regulation of Lipid Metabolism

Long-chain acyl-CoAs can act as signaling molecules, influencing the activity of transcription factors that regulate lipid metabolism. BCFAs have been shown to alter the expression of genes involved in lipogenesis and inflammation.[1][10] this compound, or its parent fatty acid, could potentially modulate key nuclear receptors and transcription factors such as:

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are key regulators of lipid and glucose homeostasis. Activation of PPARα, for instance, leads to the upregulation of genes involved in fatty acid oxidation.

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs, particularly SREBP-1c, are master regulators of fatty acid and triglyceride synthesis.[11] BCFAs have been shown to decrease the expression of SREBP-1c.[10]

  • Liver X Receptors (LXRs): These nuclear receptors play a role in cholesterol and fatty acid metabolism.

Signaling_Pathways cluster_nucleus Nucleus Molecule This compound or parent BCFA PPAR PPARα Molecule->PPAR Activates? SREBP1c SREBP-1c Molecule->SREBP1c Inhibits? LXR LXR Molecule->LXR Modulates? Gene_Oxidation Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPAR->Gene_Oxidation Upregulation Gene_Lipogenesis Lipogenic Genes (e.g., FASN, SCD1) SREBP1c->Gene_Lipogenesis Upregulation Gene_Cholesterol Cholesterol Metabolism Genes LXR->Gene_Cholesterol Regulation Lipid_Metabolism Altered Lipid Metabolism

Figure 2: Potential signaling pathways modulated by a branched-chain acyl-CoA. (Within 100 characters)

Illustrative Quantitative Data

The following tables present hypothetical data based on studies of similar BCFAs, illustrating the potential effects of this compound on lipid metabolism in a model system like primary human adipocytes or hepatocytes.

Table 1: Hypothetical Gene Expression Changes in Response to Treatment

Gene TargetFunctionFold Change (vs. Control)Putative Effect
FASN Fatty Acid Synthase0.65↓ Lipogenesis
SCD1 Stearoyl-CoA Desaturase-10.70↓ Lipogenesis
SREBP-1c Lipogenic Transcription Factor0.50↓ Lipogenesis
CPT1A Carnitine Palmitoyltransferase 1A1.80↑ β-Oxidation
ACOX1 Acyl-CoA Oxidase 12.10↑ Peroxisomal β-Oxidation
IL-6 Interleukin 60.40↓ Inflammation
COX-2 Cyclooxygenase-20.55↓ Inflammation

Data are illustrative and represent potential outcomes based on published effects of other BCFAs.[1][12]

Table 2: Illustrative Changes in Metabolic Flux

Metabolic AssayParameter Measured% Change (vs. Control)Interpretation
Lipogenesis [³H]-Glucose incorporation into lipids-40%Inhibition of fat synthesis
Lipolysis (stimulated) Glycerol release-25%Attenuation of fat breakdown
Fatty Acid Oxidation ¹⁴CO₂ production from [¹⁴C]-Palmitate+35%Increased fat burning

Data are illustrative and represent potential outcomes based on published effects of other short- and branched-chain fatty acids.[12]

Experimental Protocols

Detailed methodologies are essential for investigating the precise role of a novel lipid molecule. Below are standard protocols that can be adapted for studying this compound.

Protocol: Analysis of Cellular Fatty Acid Metabolism

Objective: To quantify the effect of the compound on fatty acid oxidation and lipogenesis.

Materials:

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS)

  • Test compound: this compound (or its parent fatty acid, 19-methyleicosanoic acid, conjugated to BSA)

  • Radiolabeled substrates: [1-¹⁴C]palmitic acid, [³H]glucose

  • Scintillation vials and fluid

  • Lipid extraction solvents (e.g., hexane:isopropanol 3:2)

Procedure:

  • Cell Culture: Plate primary hepatocytes or a relevant cell line (e.g., HepG2) in 6-well plates and grow to 80-90% confluency.

  • Treatment: Starve cells for 2-4 hours in serum-free medium. Treat cells with vehicle control (BSA) or the test compound at various concentrations for 12-24 hours.

  • Fatty Acid Oxidation Assay: a. After treatment, replace the medium with fresh medium containing [1-¹⁴C]palmitic acid complexed to BSA. b. Place a small tube containing NaOH inside each well to capture released ¹⁴CO₂. Seal the plates. c. Incubate for 2-4 hours at 37°C. d. Stop the reaction by injecting perchloric acid. e. Quantify the trapped ¹⁴CO₂ by liquid scintillation counting.

  • Lipogenesis Assay: a. After treatment, add [³H]glucose to the culture medium. b. Incubate for 4-6 hours at 37°C. c. Wash cells with PBS and lyse them. d. Extract total lipids using a hexane:isopropanol solvent system. e. Measure the radioactivity incorporated into the lipid fraction via scintillation counting.

  • Data Analysis: Normalize radioactivity counts to total protein content in each well.

Protocol: Gene Expression Analysis by qRT-PCR

Objective: To measure changes in the expression of key metabolic genes.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (See Table 1 for examples)

Procedure:

  • Cell Culture and Treatment: Treat cells as described in Protocol 5.1.

  • RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA.

  • qPCR: Perform quantitative real-time PCR using gene-specific primers and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate relative gene expression using the ΔΔCt method.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Parallel Assays cluster_analysis Data Analysis start Plate Cells treat Treat with Compound start->treat rna_extraction RNA Extraction treat->rna_extraction metabolic_assay Metabolic Flux Assay (Oxidation/Lipogenesis) treat->metabolic_assay qpcr cDNA Synthesis & qPCR rna_extraction->qpcr scintillation Scintillation Counting metabolic_assay->scintillation data_analysis Normalize & Analyze Data qpcr->data_analysis scintillation->data_analysis

Figure 3: General workflow for studying the metabolic effects of a novel lipid. (Within 100 characters)

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound strongly places it as an intermediate in the peroxisomal β-oxidation of branched-chain fatty acids. Based on the known functions of related molecules, it is plausible that this acyl-CoA could act as a signaling molecule to modulate gene expression related to lipid synthesis, oxidation, and inflammation. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to investigate its specific biological roles and therapeutic potential. Further research is necessary to elucidate the precise functions of this and other novel branched-chain lipid intermediates.

References

Unveiling a Potential Signaling Role: A Technical Guide to (S)-3-Hydroxy-19-methyleicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of December 2025, direct scientific literature detailing the specific cellular signaling roles, quantitative data, and experimental protocols for (S)-3-Hydroxy-19-methyleicosanoyl-CoA is not available. This technical guide, therefore, extrapolates potential functions based on the well-documented roles of structurally related molecules, namely long-chain fatty acyl-CoAs (LC-CoAs) and 3-hydroxy fatty acids. The information presented herein provides a foundational framework for researchers, scientists, and drug development professionals to design and conduct novel investigations into this specific molecule.

Introduction: The Enigmatic World of Bioactive Lipids

Lipid molecules, far from being mere structural components or energy storage units, are now recognized as critical players in a vast array of cellular signaling pathways. Long-chain fatty acyl-CoAs (LC-CoAs) and their derivatives, in particular, have emerged as key metabolic intermediates and signaling molecules that modulate the activity of various proteins, including transcription factors and enzymes.[1][2] this compound, a C21 branched-chain fatty acyl-CoA with a hydroxyl group at the beta-position, possesses structural features that suggest its potential involvement in cellular signaling. This guide explores these possibilities by drawing parallels with known functions of similar lipid molecules.

The 19-methyleicosanoic acid has been identified in various organisms[3], and its presence suggests a conserved biological function. The addition of a coenzyme A moiety and a hydroxyl group points towards its potential role as a metabolic intermediate and a signaling entity.

Potential Biosynthesis and Metabolism

The biosynthesis of this compound likely follows the general principles of fatty acid synthesis and modification. The backbone, 19-methyleicosanoic acid, is a very-long-chain fatty acid (VLCFA). Its synthesis would involve the fatty acid synthase (FAS) system to generate a precursor, followed by elongation steps.[4]

The introduction of the 3-hydroxy group is a key step, likely occurring during beta-oxidation or as a specific modification. In the context of fatty acid synthesis, a 3-ketoacyl-ACP intermediate is reduced to a 3-hydroxyacyl-ACP.[5] A similar enzymatic reaction could be responsible for the hydroxylation of 19-methyleicosanoyl-CoA.

Hypothetical Metabolic Pathway

Metabolic_Pathway cluster_0 Fatty Acid Synthesis & Elongation cluster_1 Activation cluster_2 Hydroxylation cluster_3 Potential Fates Fatty_Acid_Precursor Fatty Acid Precursor 19_Methyleicosanoic_Acid 19-Methyleicosanoic Acid Fatty_Acid_Precursor->19_Methyleicosanoic_Acid FAS & Elongases 19_Methyleicosanoyl_CoA 19-Methyleicosanoyl-CoA 19_Methyleicosanoic_Acid->19_Methyleicosanoyl_CoA Acyl-CoA Synthetase S_3_Hydroxy_19_methyleicosanoyl_CoA This compound 19_Methyleicosanoyl_CoA->S_3_Hydroxy_19_methyleicosanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase-like enzyme Beta_Oxidation Beta-Oxidation S_3_Hydroxy_19_methyleicosanoyl_CoA->Beta_Oxidation Signaling_Events Signaling Events S_3_Hydroxy_19_methyleicosanoyl_CoA->Signaling_Events

Caption: Hypothetical metabolic pathway for this compound.

Potential Cellular Signaling Roles

Based on the known functions of related molecules, this compound could participate in cellular signaling through several mechanisms.

Modulation of Transcription Factors

Long-chain acyl-CoAs are known to directly bind to and modulate the activity of transcription factors.[2] For instance, they can regulate the expression of genes involved in lipid metabolism. It is plausible that this compound could act as a ligand for nuclear receptors or other transcription factors, thereby influencing gene expression profiles related to inflammation, metabolism, or cellular proliferation.

Regulation of Enzyme Activity

Acyl-CoA esters can allosterically regulate the activity of various enzymes.[1] This regulation can be either inhibitory or activatory, providing a rapid mechanism for metabolic control. Investigating the effect of this compound on key metabolic enzymes would be a critical step in elucidating its function.

Substrate for Bioactive Lipid Synthesis

3-hydroxy fatty acids can serve as precursors for the synthesis of other bioactive lipids. For example, they can be incorporated into more complex lipids or act as substrates for the production of signaling molecules like 3-hydroxy prostaglandins, which have potent pro-inflammatory effects.[6]

Interaction with G-Protein Coupled Receptors (GPCRs)

Some fatty acids and their derivatives can act as ligands for cell surface GPCRs, initiating intracellular signaling cascades. This represents another potential avenue through which this compound could exert its effects.

Proposed Experimental Protocols

To investigate the hypothetical functions of this compound, a series of well-defined experiments are necessary.

Synthesis and Purification of this compound

Objective: To obtain a pure standard of the molecule for use in subsequent experiments.

Methodology:

  • Chemical Synthesis: Synthesize 19-methyleicosanoic acid.

  • Enzymatic Conversion: Utilize a suitable acyl-CoA synthetase to convert the free fatty acid to its CoA ester.

  • Hydroxylation: Employ a stereospecific hydroxylase or a chemical method to introduce the (S)-3-hydroxy group.

  • Purification: Use High-Performance Liquid Chromatography (HPLC) to purify the final product.

  • Characterization: Confirm the structure and purity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Investigating Protein Interactions

Objective: To identify proteins that bind to this compound.

Methodology: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize a clickable or biotinylated analog of this compound.

  • Cell Lysate Incubation: Incubate the probe with cell lysates to allow for binding to target proteins.

  • Affinity Capture: Use streptavidin beads (for biotinylated probes) or click chemistry to pull down the probe-protein complexes.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify the interacting proteins.

AP_MS_Workflow Probe Biotinylated This compound Incubation Incubation Probe->Incubation Lysate Cell Lysate Lysate->Incubation Capture Streptavidin Bead Capture Incubation->Capture Wash Wash Capture->Wash Elution Elution Wash->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Protein Identification LC_MS->Identification

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Cellular Signaling Assays

Objective: To determine the effect of this compound on cellular signaling pathways.

Methodology:

  • Cell Culture: Culture relevant cell lines (e.g., macrophages for inflammation studies, hepatocytes for metabolism studies).

  • Treatment: Treat cells with varying concentrations of this compound.

  • Western Blotting: Analyze the phosphorylation status and expression levels of key signaling proteins (e.g., MAP kinases, Akt, transcription factors).

  • Reporter Gene Assays: Use luciferase reporter constructs to measure the activity of specific transcription factors.

  • Cytokine Profiling: Measure the secretion of cytokines and chemokines to assess the inflammatory response.

Quantitative Data from Related Molecules

While no quantitative data exists for this compound, the following table summarizes typical concentration ranges and binding affinities for long-chain fatty acyl-CoAs to provide a frame of reference.

ParameterMolecule ClassTypical Value/RangeBiological ContextReference
Cellular Concentration Long-chain acyl-CoAs10 - 100 µMVaries with cell type and metabolic state[1]
Binding Affinity (Kd) Acyl-CoA Binding Protein (ACBP)1 - 10 nMHigh-affinity binding and transport[1]
Enzyme Inhibition (Ki) Acetyl-CoA Carboxylase5 - 20 µMFeedback inhibition of fatty acid synthesis[7]

Conclusion and Future Directions

This compound is a structurally intriguing lipid molecule with the potential to be a novel player in cellular signaling. Although direct evidence is currently lacking, this guide provides a comprehensive framework based on the known functions of related molecules to stimulate and guide future research. The proposed experimental protocols offer a clear path forward to elucidate its biosynthesis, identify its interacting partners, and uncover its role in health and disease. Future investigations in this area could open up new avenues for understanding lipid-mediated signaling and may lead to the identification of novel therapeutic targets for a variety of diseases.

References

Biosynthesis of long-chain branched hydroxy fatty acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis of Long-Chain Branched and Hydroxy Fatty Acyl-CoAs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acids and their derivatives are fundamental building blocks for a vast array of lipids with diverse biological functions, ranging from energy storage and membrane structure to cellular signaling. Among these, branched-chain fatty acids (BCFAs) and hydroxy fatty acids (HFAs) represent two important classes with unique physicochemical properties and physiological roles. This technical guide provides a comprehensive overview of the biosynthesis of long-chain branched and hydroxy fatty acyl-CoAs, intended for researchers, scientists, and drug development professionals. The guide delves into the core metabolic pathways, key enzymes, and regulatory mechanisms. Furthermore, it presents quantitative data in a structured format and details relevant experimental protocols to facilitate further research and development in this field.

Biosynthesis of Long-Chain Branched-Chain Fatty Acyl-CoAs

The biosynthesis of branched-chain fatty acids primarily utilizes branched-chain amino acids (BCAAs) as precursors to generate the initial branched-chain acyl-CoA primers. These primers are then elongated by the fatty acid synthase (FAS) system.

Generation of Branched-Chain Acyl-CoA Primers

The initial step in BCFA biosynthesis involves the conversion of the BCAAs—valine, leucine, and isoleucine—into their corresponding branched-chain α-keto acids through the action of branched-chain aminotransferase. Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of these α-keto acids to produce isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine).[1] These branched short-chain acyl-CoAs serve as the primers for the synthesis of iso-even, iso-odd, and anteiso-odd numbered long-chain BCFAs, respectively.

Elongation of Branched-Chain Primers by Fatty Acid Synthase

The elongation of the branched-chain acyl-CoA primers is carried out by the fatty acid synthase (FAS) complex. While FAS predominantly synthesizes straight-chain fatty acids using acetyl-CoA as the primer, it exhibits a degree of promiscuity and can utilize branched-chain acyl-CoAs.[2] The subsequent elongation cycles proceed via the canonical FAS pathway, where malonyl-CoA serves as the two-carbon donor in each round of extension. The ketoacyl synthase (KS) domain of FAS plays a crucial role in substrate specificity and the overall rate of BCFA production.[2][3] Kinetic studies have shown that the turnover number of metazoan FAS (mFAS) is lower with branched-chain extender units like methylmalonyl-CoA compared to malonyl-CoA.[2][3]

Activation of Free Branched-Chain Fatty Acids

Free BCFAs, which can be derived from dietary sources or cellular lipid turnover, can be activated to their corresponding acyl-CoA thioesters by acyl-CoA synthetases (ACSs). These enzymes catalyze the ATP-dependent ligation of coenzyme A to the fatty acid. The substrate specificity of different ACS isoforms for BCFAs is an area of ongoing research.

Signaling Pathway for BCFA Biosynthesis

The biosynthesis of BCFAs is intricately linked to amino acid metabolism and the central fatty acid synthesis pathway. The availability of BCAAs and the activity of the BCKDH complex are key regulatory points.

BCFA_Biosynthesis_Pathway Valine Valine BC_Keto_Acids Branched-Chain α-Keto Acids Valine->BC_Keto_Acids BCAT Leucine Leucine Leucine->BC_Keto_Acids BCAT Isoleucine Isoleucine Isoleucine->BC_Keto_Acids BCAT Isobutyryl_CoA Isobutyryl-CoA BC_Keto_Acids->Isobutyryl_CoA BCKDH Isovaleryl_CoA Isovaleryl-CoA BC_Keto_Acids->Isovaleryl_CoA BCKDH Methylbutyryl_CoA 2-Methylbutyryl-CoA BC_Keto_Acids->Methylbutyryl_CoA BCKDH FAS Fatty Acid Synthase (FAS) Isobutyryl_CoA->FAS Isovaleryl_CoA->FAS Methylbutyryl_CoA->FAS BCFA_CoA Long-Chain Branched Fatty Acyl-CoA FAS->BCFA_CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS BCAT Branched-Chain Aminotransferase BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex

Biosynthesis of Long-Chain Branched Fatty Acyl-CoAs.

Biosynthesis of Long-Chain Hydroxy Fatty Acyl-CoAs

The hydroxylation of long-chain fatty acids is primarily catalyzed by cytochrome P450 (CYP) monooxygenases. These enzymes introduce a hydroxyl group at various positions along the fatty acyl chain, leading to the formation of different HFA isomers.

Omega-Hydroxylation by CYP4 Family Enzymes

The CYP4 family of enzymes, including subfamilies CYP4A and CYP4F, are the principal catalysts of ω-hydroxylation, which is the hydroxylation of the terminal methyl carbon of a fatty acid.[4][5] This reaction is a key step in fatty acid metabolism and is involved in the production of signaling molecules.[4] The reaction requires NADPH and molecular oxygen.[4]

In-Chain and Sub-Terminal Hydroxylation

Besides ω-hydroxylation, CYP enzymes can also hydroxylate fatty acids at sub-terminal (ω-1, ω-2, etc.) and other in-chain positions. For example, CYP2E1 can ω-1 hydroxylate saturated and unsaturated fatty acids.[6] The regioselectivity of hydroxylation is dependent on the specific CYP isoform and the fatty acid substrate.

Activation of Free Hydroxy Fatty Acids

Similar to BCFAs, free HFAs can be activated to their corresponding acyl-CoA derivatives by acyl-CoA synthetases. This activation is necessary for their subsequent metabolic fates, such as incorporation into complex lipids or further oxidation.

Signaling Pathway for HFA Biosynthesis

The biosynthesis of HFAs is regulated by the expression and activity of specific CYP450 enzymes. Various physiological and pathological conditions can influence the induction of these enzymes.

HFA_Biosynthesis_Pathway LCFA_CoA Long-Chain Fatty Acyl-CoA CYP450 Cytochrome P450 (e.g., CYP4A, CYP4F) LCFA_CoA->CYP450 HFA_CoA Hydroxy Fatty Acyl-CoA CYP450->HFA_CoA NADP NADP+ CYP450->NADP H2O H2O CYP450->H2O NADPH NADPH + H+ NADPH->CYP450 O2 O2 O2->CYP450

Biosynthesis of Hydroxy Fatty Acyl-CoAs.

Data Presentation: Quantitative Enzyme Kinetics

The following tables summarize key quantitative data for enzymes involved in the biosynthesis of branched and hydroxy fatty acyl-CoAs.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Branched-Chain Substrates
Substrate (Extender)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Methylmalonyl-CoA~25~0.03~1200[3]
Malonyl-CoA~5~5.1~1,020,000[3]

Note: Data are for the overall fatty acid synthesis reaction.

Table 2: Kinetic Parameters of Cytochrome P450 Enzymes with Fatty Acid Substrates
EnzymeSubstrateKm (µM)kcat (min-1)Reference
CYP4A11Lauric Acid (C12:0)4.77.0[6]
CYP2E1Lauric Acid (C12:0)843.8[6]
CYP4A11Myristic Acid (C14:0)-2.1[6]
CYP2E1Myristic Acid (C14:0)-2.4[6]
CYP4A11Arachidonic Acid--
CYP2E1Arachidonic Acid620.08[6]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Fatty Acid Synthase (FAS) Activity Assay with Branched-Chain Precursors

This protocol describes a spectrophotometric assay to measure the activity of FAS by monitoring the consumption of NADPH.[3][7][8]

Materials:

  • Purified FAS enzyme

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (B142953) (DTT)

  • Acetyl-CoA or branched-chain acyl-CoA (e.g., isobutyryl-CoA) stock solution

  • Malonyl-CoA stock solution

  • NADPH stock solution

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a microplate well containing Assay Buffer, acetyl-CoA or the branched-chain acyl-CoA primer, and malonyl-CoA to the desired final concentrations.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified FAS enzyme to the mixture.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADPH (extinction coefficient = 6220 M-1cm-1).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Perform control reactions lacking the enzyme or one of the substrates to account for any non-enzymatic NADPH oxidation.

Cytochrome P450-Mediated Fatty Acid Hydroxylation Assay

This protocol outlines a method to determine the activity of CYP450 enzymes in producing hydroxy fatty acids, followed by LC-MS/MS analysis.[9][10]

Materials:

  • Microsomes or purified recombinant CYP450 enzyme and NADPH-cytochrome P450 reductase

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • Fatty acid substrate (e.g., lauric acid) stock solution

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Quenching solution: Acetonitrile with an internal standard (e.g., a deuterated HFA)

  • LC-MS/MS system

Procedure:

  • In a microcentrifuge tube, combine the Reaction Buffer, microsomes or purified enzymes, and the fatty acid substrate.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Start the reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C with shaking for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Vortex and centrifuge to pellet the protein.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Separate the HFAs using a suitable C18 column and detect the products using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each HFA.

  • Quantify the amount of HFA produced by comparing its peak area to that of the internal standard.

Analysis of Branched-Chain and Hydroxy Fatty Acyl-CoAs by LC-MS/MS

This protocol describes the general workflow for the analysis of fatty acyl-CoAs.

Experimental_Workflow_LCMS Sample Biological Sample (e.g., cell lysate, tissue homogenate) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Derivatization Derivatization (optional) (e.g., for GC-MS) Extraction->Derivatization LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation Derivatization->LC_Separation for GC-MS MS_Detection Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification and Identification) MS_Detection->Data_Analysis

General workflow for the analysis of fatty acyl-CoAs.

Conclusion

The biosynthesis of long-chain branched and hydroxy fatty acyl-CoAs involves distinct yet interconnected metabolic pathways. Understanding the enzymes, their kinetics, and the regulatory networks governing these pathways is crucial for various fields, including microbiology, human health, and biotechnology. The data and protocols presented in this guide offer a valuable resource for researchers and professionals aiming to explore the intricacies of these fascinating molecules and their potential applications in drug development and beyond. Further research is warranted to fully elucidate the substrate specificities of all involved enzymes and the complex regulatory mechanisms that ensure cellular lipid homeostasis.

References

The Obscure World of 19-Methyl Branched Fatty Acids: A Technical Guide to Their Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methyl branched fatty acids represent a unique class of lipids characterized by a methyl group at the nineteenth carbon position. While less ubiquitous than their straight-chain counterparts, these molecules are garnering increasing interest within the scientific community for their diverse biological activities and potential as therapeutic agents. This technical guide provides a comprehensive overview of the natural occurrence of 19-methyl branched fatty acids, detailed methodologies for their analysis, and an exploration of their known biological functions and associated signaling pathways.

Natural Occurrence of 19-Methyl Branched Fatty Acids

19-Methyl branched fatty acids, a subset of branched-chain fatty acids (BCFAs), are found across various domains of life, from bacteria to humans. Their distribution is often tissue-specific and can vary significantly between species.

In Bacteria
In Marine Organisms

Marine invertebrates, particularly sponges, are a rich source of diverse and unusual fatty acids, including long-chain BCFAs. Sponges of the genus Cinachyrella have been shown to contain a variety of methyl-branched fatty acids. For instance, 18-methyltetracosanoic acid and other long-chain branched fatty acids have been identified in the phospholipids (B1166683) of Cinachyrella alloclada and C. kükenthali[3].

Table 1: Quantitative Data of Selected Branched-Chain Fatty Acids in Marine Sponges of the Genus Cinachyrella

Fatty AcidOrganismRelative Abundance (%)Reference
18-Methyltetracosanoic acidCinachyrella allocladaPresent[3]
18-Methylpentacosanoic acidCinachyrella allocladaPresent[3]
18-Methylhexacosanoic acidCinachyrella allocladaPresent[3]
17-Methyltetracosanoic acidCinachyrella kükenthaliPresent[3]
26-Methylheptacosanoic acidCinachyrella aff. schulzeiPresent[4]
27-Methyl-5,9-octacosadienoic acidCinachyrella aff. schulzeiPresent[4]

Note: "Present" indicates the fatty acid was identified, but its precise quantitative abundance was not specified in the cited literature.

In Humans

In humans, 19-methyl branched fatty acids are notably present in the vernix caseosa, the waxy substance covering the skin of newborns[5][6][7]. Branched-chain fatty acids constitute a significant portion of the lipids in vernix caseosa, where they are thought to contribute to its protective functions, including moisturizing the skin and providing a barrier against infection[8].

Table 2: Abundance of Branched-Chain Fatty Acids (BCFA) in Human Vernix Caseosa

Fatty Acid ClassLipid FractionRelative Abundance (%)Reference
BCFATotal Fatty Acids12[5]
BCFATriacylglycerol (TAG)15.59[6]
BCFAFree Fatty Acid (FFA)11.82[6]
BCFAWax Esterup to 16.81[6]

Table 3: Profile of Selected Branched-Chain Fatty Acids in the Vernix Caseosa of Full-Term Infants

Fatty AcidRelative Abundance (%)Reference
iso-12:0Present[6]
anteiso-13:0Present[6]
iso-14:0Present[6]
iso-15:0Present[6]
anteiso-15:0Present[6]
iso-16:0Present[6]
anteiso-17:0Present[6]
iso-18:0Present[6]
iso-20:0Present[6]

Note: "Present" indicates the fatty acid was identified, but its precise quantitative abundance was not specified in the cited literature.

Biosynthesis of 19-Methyl Branched Fatty Acids

The biosynthesis of iso- and anteiso-branched fatty acids, including 19-methyl branched fatty acids, is well-characterized in bacteria. It follows the general fatty acid synthesis pathway but utilizes different primer molecules derived from branched-chain amino acids.

Biosynthesis_of_Branched_Chain_Fatty_Acids Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Leucine (B10760876) Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Isoleucine Isoleucine _2_Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->_2_Methylbutyryl_CoA FAS Fatty Acid Synthase (FAS) Isobutyryl_CoA->FAS Isovaleryl_CoA->FAS _2_Methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Elongation Iso_even iso-Even-chain Fatty Acids FAS->Iso_even from Isobutyryl-CoA Iso_odd iso-Odd-chain Fatty Acids FAS->Iso_odd from Isovaleryl-CoA Anteiso_odd anteiso-Odd-chain Fatty Acids (e.g., 19-Methyleicosanoic acid) FAS->Anteiso_odd from 2-Methylbutyryl-CoA

Biosynthesis of iso- and anteiso-fatty acids in bacteria.

Biological Functions and Signaling Pathways

Branched-chain fatty acids are emerging as important signaling molecules with potential therapeutic applications. Their effects are mediated through interactions with key regulatory pathways.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Branched-chain fatty acids, or more specifically their CoA esters, are potent ligands for PPARα, a nuclear receptor that plays a central role in lipid metabolism[2][9]. Activation of PPARα by these fatty acids leads to the upregulation of genes involved in fatty acid oxidation.

PPARa_Activation BCFA Branched-Chain Fatty Acid (e.g., 19-Methyl Branched) BCFA_CoA Branched-Chain Acyl-CoA BCFA->BCFA_CoA Acyl-CoA Synthetase PPARa_RXR PPARα/RXR Heterodimer BCFA_CoA->PPARa_RXR Binds and Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binds to DNA Target_Genes Target Gene Expression (e.g., ACOX1, CPT1) PPRE->Target_Genes Upregulates Lipid_Metabolism Increased Lipid Metabolism Target_Genes->Lipid_Metabolism

Activation of PPARα by branched-chain fatty acids.
Modulation of mTOR Signaling

Recent studies have indicated that leucine-derived monomethyl branched-chain fatty acids can mediate amino acid sensing upstream of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1)[5][10]. This pathway is a central regulator of cell growth and proliferation.

mTOR_Signaling Leucine Leucine BCFA Leucine-derived Branched-Chain Fatty Acid Leucine->BCFA Metabolism mTORC1 mTORC1 BCFA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Inhibits when unphosphorylated

Modulation of mTORC1 signaling by leucine-derived BCFAs.
Inhibition of NF-κB Signaling

Fatty acids have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation[2]. Some fatty acids can inhibit the activation of IKKβ, a critical kinase in the NF-κB cascade, thereby exerting anti-inflammatory effects.

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Upregulates BCFA Branched-Chain Fatty Acid BCFA->IKK_Complex Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-Hydroxy-19-methyleicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

(S)-3-Hydroxy-19-methyleicosanoyl-CoA is a long-chain acyl-Coenzyme A thioester of significant interest in metabolic research, particularly in studies related to fatty acid oxidation and the metabolism of branched-chain fatty acids. Its specific stereochemistry and branched-chain structure make it a valuable tool for investigating enzyme specificity, metabolic pathways, and the pathophysiology of related metabolic disorders. This document provides a detailed protocol for a proposed chemoenzymatic synthesis of this compound, designed for researchers in biochemistry, drug development, and metabolic studies.

The synthesis of long-chain acyl-CoAs that are not commercially available presents a challenge, often requiring a multi-step approach.[1][2] The strategy outlined here involves the chemical synthesis of the precursor fatty acid, 19-methyleicosanoic acid, followed by the enzymatic introduction of a hydroxyl group at the C-3 position and subsequent activation to its coenzyme A thioester. This approach leverages the stereospecificity of enzymes to ensure the desired (S)-enantiomer is produced.

Materials and Reagents

  • 1-Bromo-18-methylnonadecane

  • Magnesium turnings

  • Dry diethyl ether

  • Carbon dioxide (dry ice)

  • Hydrochloric acid

  • Pseudomonas sp. acyl-CoA synthetase

  • Escherichia coli fadB/fadJ enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase

  • Coenzyme A trilithium salt

  • ATP, MgCl2, DTT

  • Tris-HCl buffer

  • NAD+

  • HPLC-grade solvents (acetonitrile, water, methanol)

  • Solid-phase extraction (SPE) cartridges

Proposed Synthetic Workflow

The synthesis of this compound is proposed to proceed through a three-stage process. The initial stage involves the chemical synthesis of the fatty acid backbone, 19-methyleicosanoic acid. The second stage introduces the α,β-unsaturation required for the subsequent enzymatic hydration. The final stage employs a cascade of enzymatic reactions to introduce the (S)-3-hydroxyl group and form the final CoA thioester.

G cluster_0 Stage 1: Chemical Synthesis of 19-Methyleicosanoic Acid cluster_1 Stage 2: Introduction of α,β-Unsaturation cluster_2 Stage 3: Enzymatic Hydroxylation A 1-Bromo-18-methylnonadecane B Grignard Reagent Formation A->B Mg, dry ether C Carboxylation with CO2 B->C Dry Ice (CO2) D 19-Methyleicosanoic Acid C->D Acidic Workup (HCl) E 19-Methyleicosanoyl-CoA D->E Acyl-CoA Synthetase, ATP, CoA F Acyl-CoA Oxidase/Dehydrogenase E->F G trans-2,3-Dehydro-19-methyleicosanoyl-CoA F->G H Enoyl-CoA Hydratase G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 19-Methyleicosanoic Acid

This protocol is adapted from methods for synthesizing similar long-chain branched fatty acids.[3][4]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-18-methylnonadecane in dry diethyl ether to the magnesium turnings with stirring. The reaction mixture should be gently refluxed until the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent in an ice bath. Carefully add crushed dry ice (solid CO2) to the reaction mixture with vigorous stirring. Allow the mixture to warm to room temperature overnight.

  • Acidification and Extraction: Quench the reaction by slowly adding aqueous hydrochloric acid (1 M). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 19-methyleicosanoic acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/water or hexane) to obtain pure 19-methyleicosanoic acid.[5]

Stage 2 & 3: Chemoenzymatic Synthesis of this compound

This protocol utilizes a cascade of enzymatic reactions, a common strategy for producing complex acyl-CoA molecules.[1][2]

  • Reaction Setup: In a reaction vessel, prepare a solution containing Tris-HCl buffer (pH 7.5), MgCl2, and dithiothreitol (B142953) (DTT).

  • Initial Activation: Add 19-methyleicosanoic acid, Coenzyme A trilithium salt, and ATP to the reaction mixture. Initiate the reaction by adding a suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.). Incubate at 37°C with gentle agitation to produce 19-methyleicosanoyl-CoA.

  • Dehydrogenation: To the same reaction mixture, add an acyl-CoA oxidase or dehydrogenase capable of acting on long-chain acyl-CoAs to introduce a double bond at the C2-C3 position, forming trans-2,3-dehydro-19-methyleicosanoyl-CoA.

  • Stereospecific Hydration: Introduce an enoyl-CoA hydratase (such as the one from the E. coli fatty acid oxidation complex) into the reaction. This enzyme will stereospecifically hydrate (B1144303) the double bond to yield this compound.[6]

  • Monitoring and Purification: Monitor the reaction progress by HPLC. Once the reaction is complete, purify the this compound using solid-phase extraction (SPE) followed by preparative HPLC.

Data Presentation

Table 1: Expected Yields and Purity for Synthesis Steps

StepProductTypical Yield (%)Purity (%) (Post-Purification)
Grignard Carboxylation19-Methyleicosanoic Acid70-85>98
Enzymatic Synthesis (Overall)This compound40-60>95 (HPLC)

Yields are estimated based on similar reported syntheses and may vary.

Signaling Pathway Involvement

This compound is an intermediate in the beta-oxidation of branched-chain fatty acids. This metabolic pathway is crucial for energy production from lipids.[7][8][9]

G A 19-Methyleicosanoyl-CoA B Acyl-CoA Dehydrogenase A->B FAD -> FADH2 C trans-2,3-Dehydro-19-methyleicosanoyl-CoA B->C D Enoyl-CoA Hydratase C->D H2O E This compound D->E F 3-Hydroxyacyl-CoA Dehydrogenase E->F NAD+ -> NADH + H+ G 3-Keto-19-methyleicosanoyl-CoA F->G H Thiolase G->H CoA-SH I Acetyl-CoA + 17-Methyloctadecanoyl-CoA H->I

Caption: Beta-oxidation pathway for 19-methyleicosanoyl-CoA.

Conclusion

The described chemoenzymatic approach provides a viable route for the synthesis of this compound for research purposes. The chemical synthesis of the fatty acid precursor combined with the stereospecificity of enzymatic reactions offers a robust method to obtain the desired product in high purity. This molecule will be a valuable tool for elucidating the intricacies of branched-chain fatty acid metabolism and its role in health and disease.

References

Application Note: Quantitative Analysis of (S)-3-Hydroxy-19-methyleicosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-3-Hydroxy-19-methyleicosanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) thioester. Long-chain acyl-CoAs are critical intermediates in fatty acid metabolism, including β-oxidation and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species is essential for understanding metabolic pathways and their dysregulation in various diseases. This document provides a detailed protocol for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

Sample Preparation (Solid-Phase Extraction - SPE)

Effective sample preparation is crucial for removing interfering substances and concentrating the analyte.

Materials:

  • Biological sample (e.g., tissue homogenate, cell lysate)

  • Internal Standard (IS): A structurally similar acyl-CoA, such as C17:0-CoA, is recommended.

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), glacial acetic acid.

  • Washing Solution: Petroleum ether saturated with 1:1 (v/v) 2-propanol:water.

  • Precipitation Solution: Saturated (NH4)2SO4, 2:1 Methanol (B129727):Chloroform.

  • SPE Cartridges: C18, 100 mg

  • SPE Conditioning Solution: Methanol

  • SPE Equilibration Solution: Water

  • SPE Elution Solution: Acetonitrile (B52724) with 0.1% formic acid

  • Ice-cold 5% (w/v) trichloroacetic acid (TCA) or 10% (w/v) perchloric acid (PCA)

Procedure:

  • Homogenization: Homogenize the tissue sample (approximately 50-100 mg) or cell pellet in ice-cold 10% PCA.

  • Internal Standard Spiking: Add the internal standard to the homogenate.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • SPE Cartridge Preparation: Condition a C18 SPE cartridge with 3 mL of methanol followed by equilibration with 3 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

  • Elution: Elute the acyl-CoAs from the cartridge with 2 mL of acetonitrile containing 0.1% formic acid.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3][4]

  • Instrumentation: Triple quadrupole mass spectrometer.

  • Scan Type: Multiple Reaction Monitoring (MRM).[5]

  • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[5][6]

  • MRM Transitions (Hypothetical for this compound):

    • Precursor Ion (Q1): [M+H]+ (Exact mass to be calculated for C39H70N7O18P3S)

    • Product Ion (Q3): [M+H - 507.1]+

    • Note: The specific m/z values for the precursor and product ions need to be determined by direct infusion of a standard.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Note: These parameters are instrument-dependent and require optimization.

Data Presentation

The quantitative performance of the method should be evaluated. The following table summarizes the expected performance characteristics based on similar long-chain acyl-CoA analyses.[2][3][5]

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)85% - 115%
Precision (% RSD)< 15% (Intra-day and Inter-day)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenize Homogenize in 10% PCA Sample->Homogenize IS Spike Internal Standard Homogenize->IS Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) IS->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Drydown Dry Under Nitrogen SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification MS->Quant

Caption: LC-MS/MS Experimental Workflow.

Relevant Metabolic Pathway: Fatty Acid β-Oxidation

This compound is an intermediate in the β-oxidation of fatty acids.

G FattyAcid 19-Methyleicosanoyl-CoA AcylCoADehydrogenase Acyl-CoA Dehydrogenase FattyAcid->AcylCoADehydrogenase EnoylCoA Trans-Δ2-19-Methyleicosenoyl-CoA AcylCoADehydrogenase->EnoylCoA EnoylCoAHydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoAHydratase HydroxyacylCoA (S)-3-Hydroxy-19- methyleicosanoyl-CoA EnoylCoAHydratase->HydroxyacylCoA HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoADehydrogenase KetoacylCoA 3-Keto-19-methyleicosanoyl-CoA HydroxyacylCoADehydrogenase->KetoacylCoA Thiolase β-Ketothiolase KetoacylCoA->Thiolase ShorterAcylCoA 17-Methyloctadecanoyl-CoA Thiolase->ShorterAcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA

Caption: Fatty Acid β-Oxidation Pathway.

References

Application Notes and Protocols for In Vitro Assays Using (S)-3-Hydroxy-19-methyleicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Hydroxy-19-methyleicosanoyl-CoA is a long-chain fatty acyl-CoA molecule. Such molecules are key intermediates in fatty acid metabolism, particularly in the mitochondrial β-oxidation pathway. In vitro assays involving this substrate are crucial for studying enzyme kinetics, screening for inhibitors or activators of fatty acid oxidation enzymes, and investigating metabolic disorders. The primary enzyme expected to interact with this substrate is long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), which catalyzes the third step of β-oxidation.[1]

Core Applications

  • Enzyme Kinetics Studies: Determination of kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax) for enzymes like LCHAD.

  • High-Throughput Screening (HTS): Screening of compound libraries to identify potential modulators of enzymes involved in long-chain fatty acid metabolism.

  • Investigation of Metabolic Disorders: Studying the impact of mutations or disease states on the activity of enzymes that process long-chain 3-hydroxyacyl-CoAs.[2]

  • Drug Development: Characterizing the mechanism of action of drugs targeting fatty acid oxidation pathways.

Signaling and Metabolic Pathway

This compound is an intermediate in the mitochondrial β-oxidation of long-chain fatty acids. This pathway is a major source of cellular energy, particularly in tissues with high energy demands like the heart and skeletal muscle. The pathway involves a four-step cycle that shortens the fatty acyl-CoA chain by two carbons per cycle, generating acetyl-CoA, NADH, and FADH2.[1]

fatty_acid_beta_oxidation cluster_matrix Mitochondrial Matrix LCFA_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA LCFA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+ H₂O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_LCFA_CoA Shorter-Chain Acyl-CoA Ketoacyl_CoA->Shorter_LCFA_CoA β-Ketothiolase (+ CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_LCFA_CoA->LCFA_CoA Re-enters Cycle TCA_Cycle TCA Cycle

Caption: Mitochondrial β-oxidation of long-chain fatty acids.

Experimental Protocols

This protocol measures the activity of LCHAD by monitoring the production of NADH, which absorbs light at 340 nm.[3]

Principle: LCHAD catalyzes the following reaction: (S)-3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺

The rate of NADH formation is directly proportional to the enzyme activity and can be measured by the increase in absorbance at 340 nm.

Materials:

  • This compound (Substrate)

  • Purified LCHAD enzyme or cell lysate containing the enzyme

  • NAD⁺ (Cofactor)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Bovine Serum Albumin (BSA) (to prevent enzyme denaturation)

  • UV-transparent cuvettes or microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a cuvette or well of a microplate, prepare a reaction mixture containing:

    • Tris-HCl buffer

    • NAD⁺ (final concentration, e.g., 1 mM)

    • BSA (final concentration, e.g., 0.1 mg/mL)

    • Enzyme preparation (e.g., 5-10 µg of purified enzyme or an appropriate amount of cell lysate)

    • Add deionized water to the final desired volume.

  • Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add this compound to the reaction mixture to a final desired concentration (e.g., 50 µM). Mix quickly but gently.

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a total duration of 5-10 minutes.[4]

  • Data Analysis:

    • Plot absorbance at 340 nm against time.

    • Determine the initial linear rate of the reaction (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Enzyme Activity (U/mL) = (ΔA340/min) / (ε × path length) × 1000

  • Where ε is the molar extinction coefficient of NADH, and the path length is typically 1 cm for a standard cuvette.

To improve the assay by making the reaction irreversible and eliminating product inhibition, a coupled enzyme system can be used.[5]

Principle: The 3-ketoacyl-CoA produced by LCHAD is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH), pulling the LCHAD reaction forward.

Additional Materials:

  • 3-Ketoacyl-CoA thiolase

  • Coenzyme A (CoASH)

Procedure:

  • Follow the same procedure as the standard spectrophotometric assay, but include 3-ketoacyl-CoA thiolase (e.g., 5-10 units/mL) and CoASH (e.g., 0.1 mM) in the initial reaction mixture.

  • The data analysis remains the same, monitoring the production of NADH at 340 nm.

Data Presentation

The following table presents representative kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase with substrates of varying chain lengths, as described in the literature.[5] These values can serve as a benchmark when determining the kinetic constants for this compound.

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (U/mg)
C4 (Butyryl)Short25120
C8 (Octanoyl)Medium5250
C12 (Lauroyl)Medium4200
C16 (Palmitoyl)Long5100

Note: The values presented are illustrative and based on data for pig heart L-3-hydroxyacyl-CoA dehydrogenase. Actual values for this compound with a specific enzyme source will need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Reagents: - Buffer - NAD⁺ - Enzyme - Substrate Stock a1 Prepare Reaction Mix (Buffer, NAD⁺, Enzyme) p1->a1 a2 Pre-incubate at 37°C a1->a2 a3 Initiate with Substrate (this compound) a2->a3 a4 Monitor A₃₄₀ in Spectrophotometer a3->a4 d1 Plot A₃₄₀ vs. Time a4->d1 d2 Calculate Initial Rate (ΔA/min) d1->d2 d3 Calculate Enzyme Activity (U/mL) d2->d3 d4 Determine Kinetic Parameters (Km, Vmax) d3->d4

Caption: Workflow for a spectrophotometric enzyme assay.

References

Application Notes: (S)-3-Hydroxy-19-methyleicosanoyl-CoA in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Hydroxy-19-methyleicosanoyl-CoA is a long-chain, modified fatty acyl-CoA. While its precise biological functions are under investigation, its structure suggests potential roles in cellular energy metabolism and signaling. As an intermediate in fatty acid metabolism, it may influence pathways such as mitochondrial beta-oxidation and the synthesis of complex lipids. These application notes provide a framework for investigating the cellular effects of this compound using in vitro cell-based models.

Potential applications for cell-based experimentation include:

  • Elucidating its role in fatty acid oxidation (FAO): Determining if it is a substrate or an inhibitor of mitochondrial FAO.

  • Investigating its incorporation into complex lipids: Tracking its metabolism into triglycerides, phospholipids, and other lipid species.

  • Assessing its impact on cell signaling pathways: Exploring its potential to modulate signaling cascades involved in metabolic regulation, such as those governed by peroxisome proliferator-activated receptors (PPARs).

Key Experiments and Protocols

Experiment 1: Cellular Uptake and Incorporation into Lipid Species

This experiment aims to quantify the rate of cellular uptake of this compound and its subsequent incorporation into various lipid classes.

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2 hepatocytes, C2C12 myotubes, or 3T3-L1 adipocytes) in 6-well plates and culture to 80-90% confluency.

  • Preparation of Labeled this compound: For traceability, it is recommended to use an isotopically labeled form (e.g., ¹³C or ¹⁴C) of the parent fatty acid, which is then activated to its CoA derivative intracellularly. Prepare a stock solution of the labeled fatty acid complexed with bovine serum albumin (BSA) to facilitate its solubility in culture media.[1]

  • Incubation: Wash cells with serum-free media and then incubate with the labeled fatty acid-BSA complex at various time points (e.g., 0, 30, 60, 120 minutes).

  • Lipid Extraction: Following incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and extract total lipids using a standard method such as the Folch extraction with chloroform:methanol (2:1, v/v).

  • Lipid Analysis: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent. Analyze the incorporation of the labeled fatty acid into different lipid species (e.g., triglycerides, phospholipids, cholesterol esters) using thin-layer chromatography (TLC) followed by scintillation counting or by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation:

Table 1: Incorporation of Labeled this compound into Cellular Lipids

Time (minutes)Triglycerides (nmol/mg protein)Phospholipids (nmol/mg protein)Diacylglycerols (nmol/mg protein)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
301.2 ± 0.20.5 ± 0.10.1 ± 0.0
602.5 ± 0.31.1 ± 0.20.2 ± 0.0
1204.8 ± 0.52.3 ± 0.30.4 ± 0.1

Note: Data are representative and will vary based on cell type and experimental conditions.

Experiment 2: Fatty Acid Oxidation (FAO) Assay

This protocol is designed to measure the rate of β-oxidation of this compound.

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate suitable for metabolic assays.[2]

  • Incubation with Labeled Substrate: Incubate the cells with the ¹⁴C-labeled parent fatty acid of this compound.

  • Measurement of ¹⁴CO₂ Production: In this assay, the complete oxidation of the ¹⁴C-labeled fatty acid in the mitochondria will release ¹⁴CO₂. This can be captured and quantified as a direct measure of fatty acid oxidation. For adherent cells, a sealed incubation system is used to trap the released ¹⁴CO₂.

  • Quantification: The trapped ¹⁴CO₂ is quantified using a scintillation counter. The rate of ¹⁴CO₂ production indicates the rate of fatty acid oxidation.

Data Presentation:

Table 2: Effect of this compound on Fatty Acid Oxidation

TreatmentFatty Acid Oxidation Rate (pmol/min/mg protein)
Control (Vehicle)150.2 ± 12.5
This compound (10 µM)115.8 ± 9.7*
Etomoxir (CPT1 Inhibitor - Positive Control)25.1 ± 3.2**

*p < 0.05, **p < 0.01 compared to Control. Note: Data are hypothetical and for illustrative purposes.

Experiment 3: Analysis of PPARα Activation

This experiment investigates whether this compound or its metabolites can activate the nuclear receptor PPARα, a key regulator of lipid metabolism.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

  • Cell Treatment: Treat the transfected cells with varying concentrations of the parent fatty acid of this compound or a vehicle control for 24 hours. A known PPARα agonist (e.g., GW7647) should be used as a positive control.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. The luciferase activity is proportional to the activation of PPARα.

  • Data Normalization: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

Data Presentation:

Table 3: PPARα Activation by this compound

TreatmentConcentration (µM)Relative Luciferase Units (RLU)
Vehicle Control-1.0 ± 0.1
This compound11.2 ± 0.2
102.5 ± 0.4*
504.8 ± 0.6
GW7647 (Positive Control)18.2 ± 0.9

*p < 0.05, **p < 0.01 compared to Vehicle Control. Note: Data are hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_cells Cell Culture (e.g., HepG2, C2C12) incubation Incubate Cells with Labeled Compound prep_cells->incubation prep_compound Prepare Labeled This compound (Fatty Acid Precursor + BSA) prep_compound->incubation lipid_extraction Lipid Extraction incubation->lipid_extraction fao_assay FAO Assay (Measure CO2) incubation->fao_assay ppar_assay PPARα Activation (Luciferase Assay) incubation->ppar_assay lc_ms LC-MS Analysis (Lipidomics) lipid_extraction->lc_ms

Caption: Experimental workflow for cell-based analysis.

signaling_pathway compound This compound (or its metabolites) ppara PPARα compound->ppara Activates ppre PPRE ppara->ppre Binds as heterodimer with RXR rxr RXR rxr->ppre target_genes Target Gene Transcription (e.g., CPT1, ACO) ppre->target_genes Induces fao Increased Fatty Acid Oxidation target_genes->fao

Caption: Hypothetical PPARα signaling pathway.

References

Application Notes and Protocols for Enzyme Kinetics of (S)-3-Hydroxy-19-methyleicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-19-methyleicosanoyl-CoA is a long-chain, branched fatty acyl-CoA. Its metabolism is integral to the fatty acid beta-oxidation pathway, a critical process for cellular energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. The stereospecific oxidation of the hydroxyl group on the beta-carbon (C3) is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH). Given the substrate's long carbon chain (C20) and methyl branch, the specific enzyme involved is likely a long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD, EC 1.1.1.211) or a related enzyme with activity towards branched-chain acyl-CoAs.

Understanding the kinetic parameters of enzymes that metabolize this compound is crucial for elucidating the efficiency of branched-chain fatty acid oxidation, identifying potential enzymatic bottlenecks, and for the development of therapeutic agents targeting metabolic disorders. These application notes provide an overview of the enzymatic reaction, kinetic data for analogous substrates, and detailed protocols for assaying enzyme activity.

Signaling and Metabolic Pathways

The oxidation of this compound is a key step in the mitochondrial beta-oxidation of branched-chain fatty acids. This pathway is essential for breaking down dietary or stored fatty acids into acetyl-CoA, which can then enter the citric acid cycle for ATP production.

Beta_Oxidation_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix Substrate This compound Product 19-Methyl-3-ketoeicosanoyl-CoA Substrate->Product L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) NADH NADH + H+ Product->NADH reduced Thiolase_Product Acetyl-CoA/Propionyl-CoA + Acyl-CoA (n-2) Thiolase_Substrate->Thiolase_Product β-ketothiolase TCA Citric Acid Cycle (TCA) Thiolase_Product->TCA enters NAD NAD+ NAD->Product cofactor CoA CoASH CoA_in CoA_in->Thiolase_Product cofactor Experimental_Workflow A Reagent Preparation (Buffer, Substrate, Cofactors, Enzymes) B Assay Mixture Assembly (in cuvette) A->B C Temperature Equilibration in Spectrophotometer B->C D Initiate Reaction (Add LCHAD) C->D E Monitor Absorbance at 340 nm (Initial Rate Measurement) D->E F Data Analysis (Calculate Rate, Michaelis-Menten Plot) E->F G Determine Km and Vmax F->G

Application Notes and Protocols for the Study of (S)-3-Hydroxy-19-methyleicosanoyl-CoA in Isolated Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-19-methyleicosanoyl-CoA is a putative intermediate in the mitochondrial β-oxidation of 19-methyleicosanoic acid, a very long-chain fatty acid (VLCFA). The study of such molecules is critical for understanding lipid metabolism, particularly in the context of metabolic disorders and drug development. This document provides a detailed protocol for the isolation of high-quality mitochondria and subsequent experimental procedures to investigate the metabolism of this compound.

Mitochondrial integrity is paramount for the study of metabolic pathways. The protocols outlined below are designed to yield functional mitochondria suitable for enzymatic assays, metabolic flux analysis, and lipidomics. We present two primary methods for mitochondrial isolation: differential centrifugation for a rapid, bulk isolation and Percoll gradient centrifugation for higher purity preparations.

Part 1: Isolation of Mitochondria

The choice of isolation method depends on the required purity and yield. All steps should be performed at 4°C to maintain mitochondrial integrity.

Method 1: Differential Centrifugation

This method is suitable for obtaining a crude but functional mitochondrial fraction from tissues such as the liver, heart, or cultured cells.[1][2][3]

Table 1: Reagents for Differential Centrifugation

ReagentCompositionStorage
Isolation Buffer (IB)225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.44°C
Mitochondrial Resuspension Buffer (MRB)250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.44°C

Protocol Steps:

  • Tissue Preparation: Excise and mince the tissue of interest in ice-cold Isolation Buffer. For cultured cells, harvest by gentle scraping or trypsinization and wash with IB.

  • Homogenization: Homogenize the minced tissue or cell pellet in IB using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes), followed by a tight-fitting pestle (10-15 strokes).[4]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Mitochondrial Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[4]

  • Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in MRB. Repeat the centrifugation at 10,000 x g for 15 minutes.

  • Final Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of MRB. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Method 2: Percoll Gradient Centrifugation for High Purity

For studies requiring highly pure and intact mitochondria, an additional purification step using a Percoll gradient is recommended.[5] This method effectively removes contaminating organelles like lysosomes and peroxisomes.

Table 2: Reagents for Percoll Gradient Centrifugation

ReagentCompositionStorage
Percoll Stock (100%)Commercially available4°C
2.5 M Sucrose85.5 g in 100 mL dH2O4°C
Percoll Gradients (e.g., 15%, 23%, 40%)Prepared by diluting Percoll stock with 0.25 M SucrosePrepare fresh

Protocol Steps:

  • Initial Isolation: Follow steps 1-4 of the Differential Centrifugation protocol.

  • Gradient Preparation: Prepare a discontinuous Percoll gradient by carefully layering solutions of decreasing density (e.g., 40%, 23%, and 15% Percoll) in a centrifuge tube.[6]

  • Loading: Resuspend the crude mitochondrial pellet from the differential centrifugation step in a small volume of MRB and layer it on top of the Percoll gradient.

  • Ultracentrifugation: Centrifuge the gradient at a high speed (e.g., 40,000 x g) for 30-45 minutes at 4°C in a swinging-bucket rotor.[7]

  • Collection: Mitochondria will band at the interface of two Percoll layers (typically between the 23% and 40% layers).[6] Carefully aspirate the mitochondrial band.

  • Washing: Dilute the collected mitochondria with at least 3 volumes of MRB and centrifuge at 10,000 x g for 15 minutes to pellet the mitochondria and remove the Percoll. Repeat this wash step.

  • Final Pellet: Resuspend the final purified mitochondrial pellet in a minimal volume of MRB and determine the protein concentration.

Diagram 1: Mitochondrial Isolation Workflow

G start Start: Tissue/Cells homogenization Homogenization in Isolation Buffer start->homogenization low_speed_cent Low-Speed Centrifugation (1,000 x g, 10 min) homogenization->low_speed_cent supernatant1 Collect Supernatant low_speed_cent->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) low_speed_cent->pellet1 high_speed_cent High-Speed Centrifugation (10,000 x g, 15 min) supernatant1->high_speed_cent supernatant2 Discard Supernatant (Cytosol) high_speed_cent->supernatant2 crude_mito Crude Mitochondrial Pellet high_speed_cent->crude_mito resuspend1 Resuspend in MRB crude_mito->resuspend1 percoll_gradient Layer on Percoll Gradient crude_mito->percoll_gradient Optional: For Higher Purity wash_cent Wash (10,000 x g, 15 min) resuspend1->wash_cent final_pellet_dc Final Mitochondrial Pellet (Differential Centrifugation) wash_cent->final_pellet_dc ultracentrifugation Ultracentrifugation (40,000 x g, 30-45 min) percoll_gradient->ultracentrifugation collect_band Collect Mitochondrial Band ultracentrifugation->collect_band wash_percoll Wash to Remove Percoll collect_band->wash_percoll final_pellet_pg Purified Mitochondrial Pellet (Percoll Gradient) wash_percoll->final_pellet_pg

Caption: Workflow for mitochondrial isolation.

Part 2: Studying this compound Metabolism

Once high-quality mitochondria are isolated, several experiments can be performed to study the metabolism of this compound.

Experimental Approach 1: In Vitro β-Oxidation Assay

This assay measures the enzymatic conversion of the substrate by monitoring the production of downstream metabolites or the consumption of cofactors.

Table 3: Reagents for β-Oxidation Assay

ReagentCompositionStorage
Respiration Buffer120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, 0.2% BSA, pH 7.24°C
Substrate StockThis compound (synthesized) in appropriate solvent-20°C or -80°C
Cofactor MixNAD+, Coenzyme APrepare fresh

Protocol Steps:

  • Reaction Setup: In a microplate or reaction tube, add isolated mitochondria (50-100 µg protein) to pre-warmed Respiration Buffer.

  • Substrate Addition: Add the cofactor mix followed by this compound to initiate the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Quenching: Stop the reaction by adding a quenching agent (e.g., ice-cold acetonitrile (B52724) or perchloric acid).

  • Analysis: Analyze the reaction mixture for the disappearance of the substrate and the appearance of products (e.g., 19-methyl-3-ketoeicosanoyl-CoA, acetyl-CoA) using LC-MS/MS.

Experimental Approach 2: Oxygen Consumption Rate (OCR) Measurement

This experiment assesses the impact of the substrate on mitochondrial respiration, providing insights into its role as an energy source. A Seahorse XF Analyzer or a similar instrument can be used.

Protocol Steps:

  • Mitochondrial Plating: Adhere isolated mitochondria to a Seahorse XF plate.

  • Substrate Injection: Inject a solution of this compound into the wells.

  • OCR Measurement: Monitor the oxygen consumption rate in real-time. An increase in OCR upon substrate addition indicates its utilization in the electron transport chain.

  • Inhibitor Studies: Use specific inhibitors of the electron transport chain (e.g., rotenone, antimycin A) to confirm the pathway of electron entry.

Diagram 2: β-Oxidation Signaling Pathway

G Substrate (S)-3-Hydroxy-19- methyleicosanoyl-CoA HAD 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Substrate->HAD Product 19-Methyl-3-ketoeicosanoyl-CoA HAD->Product NAD+ -> NADH Thiolase Thiolase Product->Thiolase + CoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain TCA->ETC NADH, FADH2 ATP ATP ETC->ATP

Caption: Mitochondrial β-oxidation pathway.

Part 3: Data Presentation and Analysis

Quantitative data from the experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table 4: Example Data Table for β-Oxidation Assay

ConditionSubstrate Concentration (µM)Product Formation Rate (nmol/min/mg protein)
Control00.1 ± 0.02
Test105.2 ± 0.4
Test5015.8 ± 1.2
Inhibitor500.5 ± 0.1

Table 5: Example Data Table for OCR Measurement

ConditionBasal OCR (pmol/min)Substrate-induced OCR (pmol/min)
Control150 ± 10155 ± 12
Test152 ± 11350 ± 25

Conclusion

The protocols described provide a robust framework for the isolation of high-quality mitochondria and the subsequent investigation of the metabolism of this compound. By employing these methods, researchers can gain valuable insights into the role of this and similar lipid molecules in mitochondrial function and overall cellular metabolism. The combination of biochemical assays and real-time metabolic analysis will provide a comprehensive understanding of the bioenergetics and metabolic fate of this novel acyl-CoA.

References

Application Notes and Protocols: Tracing (S)-3-Hydroxy-19-methyleicosanoyl-CoA Metabolism with Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-19-methyleicosanoyl-CoA is a long-chain fatty acyl-CoA with a hydroxyl group at the C-3 position and a methyl branch at the C-19 position. Understanding its metabolic fate is crucial for elucidating its physiological roles and its potential involvement in various disease states. Stable isotope tracing provides a powerful tool to track the biosynthesis, processing, and degradation of this molecule in complex biological systems. By introducing atoms with heavier, non-radioactive isotopes (e.g., ¹³C or ²H) into the this compound molecule, researchers can follow its transformation through metabolic pathways using mass spectrometry.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for designing and conducting stable isotope tracing experiments to investigate the metabolism of this compound.

Synthesis of Isotopically Labeled this compound

The first critical step is the synthesis of a stable isotope-labeled version of this compound. The choice of isotope and labeling position will depend on the specific metabolic pathway being investigated. For example, uniform labeling with ¹³C can provide a general overview of its metabolic fate, while position-specific labeling can answer more targeted questions about specific enzymatic reactions.

Protocol 1: Synthesis of [U-¹³C₂₁]-(S)-3-Hydroxy-19-methyleicosanoyl-CoA

This protocol outlines a hypothetical synthetic route. The actual synthesis would require specialized organic chemistry expertise.

  • Starting Material: Obtain or synthesize a ¹³C-labeled precursor, such as [U-¹³C₁₈]-oleic acid.

  • Chain Elongation: Employ a series of chemical reactions to add three ¹³C-labeled carbons to the carboxyl end of the oleic acid, one of which will become the hydroxylated carbon.

  • Hydroxylation and Methylation: Introduce the hydroxyl group at the C-3 position and the methyl group at the C-19 position using stereospecific enzymatic or chemical methods.

  • Activation to Coenzyme A Thioester: Activate the resulting fatty acid to its coenzyme A (CoA) derivative using a suitable method, such as the mixed anhydride (B1165640) method.

  • Purification and Characterization: Purify the final product using high-performance liquid chromatography (HPLC) and confirm its identity and isotopic enrichment by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Design for In Vitro and In Vivo Tracing

The experimental design will vary depending on the biological system under investigation (cell culture, isolated organelles, or whole organisms).

dot

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results synthesis Synthesis of Labeled This compound incubation Incubate with Labeled Tracer synthesis->incubation cell_prep Prepare Biological System (Cells, Organelles, Animal Model) cell_prep->incubation sampling Time-Course Sampling incubation->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Processing and Isotopologue Analysis lcms->data_analysis pathway Metabolic Pathway Elucidation data_analysis->pathway flux Flux Analysis data_analysis->flux

Caption: General experimental workflow for stable isotope tracing.

Protocol 2: Stable Isotope Tracing in Cultured Cells

  • Cell Culture: Plate cells of interest (e.g., hepatocytes, adipocytes) and grow to the desired confluency.

  • Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of the isotopically labeled this compound.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 12, 24 hours), harvest both the cells and the culture medium.[4]

  • Metabolite Extraction:

    • Cells: Quench metabolism by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS). Extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).

    • Medium: Collect the medium and centrifuge to remove any cell debris. Store at -80°C until analysis.

  • Sample Preparation: Dry the extracted metabolites under a stream of nitrogen and reconstitute in a suitable solvent for mass spectrometry analysis.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for detecting and quantifying isotopically labeled metabolites.[1][5]

dot

analytical_workflow sample Extracted Metabolites hplc HPLC Separation sample->hplc esi Electrospray Ionization (ESI) hplc->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 detector Detector ms2->detector data Raw Data Acquisition detector->data

Caption: A simplified workflow for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

  • Chromatographic Separation: Separate the acyl-CoAs using a C18 reverse-phase HPLC column with a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • MS1 Scan: Perform a full scan to detect the precursor ions of potential metabolites. The mass-to-charge ratio (m/z) of the labeled this compound will be higher than the unlabeled version, depending on the number of incorporated heavy isotopes.

    • MS2 Scan (Tandem MS): Select the precursor ions of interest for fragmentation. The fragmentation pattern will help to confirm the identity of the metabolites and localize the position of the isotopic label.

  • Data Acquisition: Acquire data in a data-dependent manner, where the most abundant ions in the MS1 scan are automatically selected for MS2 fragmentation.

Data Analysis and Interpretation

The analysis of stable isotope tracing data involves identifying labeled metabolites and quantifying the extent of isotopic enrichment.

dot

data_analysis_flow raw_data Raw MS Data peak_picking Peak Picking and Alignment raw_data->peak_picking feature_id Metabolite Identification peak_picking->feature_id isotopologue_extraction Isotopologue Extraction feature_id->isotopologue_extraction correction Correction for Natural Abundance isotopologue_extraction->correction flux_analysis Metabolic Flux Analysis correction->flux_analysis pathway_mapping Pathway Mapping flux_analysis->pathway_mapping

Caption: Data analysis workflow for stable isotope tracing data.

Protocol 4: Data Processing

  • Peak Picking and Alignment: Use software such as XCMS or MZmine to detect and align peaks across different samples.

  • Metabolite Identification: Identify metabolites by comparing their retention times and fragmentation patterns to a library of known compounds or by using high-resolution mass to predict the elemental composition.

  • Isotopologue Distribution Analysis: For each identified metabolite, determine the distribution of its different isotopologues (molecules with different numbers of heavy isotopes).

  • Correction for Natural Abundance: Correct the measured isotopologue distribution for the natural abundance of heavy isotopes.

  • Metabolic Flux Analysis: Use the corrected isotopologue distribution data to calculate the relative or absolute rates of metabolic reactions.

Potential Metabolic Pathways and Expected Data

Based on the structure of this compound, several metabolic pathways could be involved in its processing. The following table summarizes hypothetical quantitative data from a cell culture experiment.

MetaboliteTime (hours)% Labeled (M+21)Fold Change vs. T=0
This compound 099.01.0
185.20.86
460.50.61
1225.10.25
245.30.05
19-Methyleicosanoyl-CoA 00.0-
15.8-
415.2-
1220.1-
2418.7-
Propionyl-CoA 00.0-
11.2-
44.5-
128.9-
2412.3-
Succinyl-CoA 00.0-
10.5-
42.1-
125.6-
248.2-

dot

metabolic_pathway cluster_peroxisome Peroxisomal Beta-Oxidation cluster_mitochondria Mitochondrial Metabolism start This compound (Labeled) p_beta_ox Dehydrogenation & Cleavage start->p_beta_ox prop_coa Propionyl-CoA p_beta_ox->prop_coa c18_coa 17-Methylnonadecanoyl-CoA p_beta_ox->c18_coa succ_coa Succinyl-CoA prop_coa->succ_coa m_beta_ox Beta-Oxidation c18_coa->m_beta_ox acetyl_coa Acetyl-CoA m_beta_ox->acetyl_coa tca TCA Cycle succ_coa->tca acetyl_coa->tca

Caption: Hypothetical metabolic pathway of this compound.

Interpretation of Hypothetical Data:

  • The decrease in the labeled pool of this compound over time indicates its active metabolism.

  • The appearance of labeled 19-Methyleicosanoyl-CoA suggests that the 3-hydroxy group is removed, possibly through a dehydration reaction followed by reduction.

  • The detection of labeled propionyl-CoA is consistent with the beta-oxidation of a branched-chain fatty acid, where the methyl branch at an odd-numbered carbon results in the formation of propionyl-CoA instead of acetyl-CoA.[6]

  • The subsequent labeling of succinyl-CoA indicates the entry of propionyl-CoA into the TCA cycle.[6]

Conclusion

Stable isotope tracing is an indispensable technique for delineating the metabolic pathways of novel lipids like this compound. The protocols and workflows presented here provide a framework for designing and executing such studies. The successful application of these methods will undoubtedly provide valuable insights into the biological significance of this unique fatty acyl-CoA.

References

Applications of (S)-3-Hydroxy-19-methyleicosanoyl-CoA in Fatty Acid Oxidation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of fatty acid oxidation (FAO) is crucial for understanding metabolic health and disease. While the oxidation of straight-chain fatty acids is well-characterized, the metabolism of branched-chain fatty acids (BCFAs) presents unique biochemical challenges and is implicated in various physiological and pathological processes. 19-Methyleicosanoic acid, an omega-1 (iso) branched-chain fatty acid, is a naturally occurring lipid found in various organisms and is a component of mammalian hair fibers.[1][2][3] Its metabolic fate is of interest for understanding the substrate flexibility of FAO enzymes and the pathways that handle structurally diverse lipids.

(S)-3-Hydroxy-19-methyleicosanoyl-CoA is the predicted intermediate in the mitochondrial beta-oxidation of 19-methyleicosanoic acid. This molecule serves as a critical substrate for L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), a key enzyme in the FAO spiral. The study of its conversion to 3-keto-19-methyleicosanoyl-CoA provides direct insight into the kinetics and substrate specificity of LCHAD and the overall efficiency of branched-chain fatty acid catabolism. Deficiencies in LCHAD activity are associated with severe metabolic disorders, highlighting the importance of understanding how structural variations in fatty acids affect this enzyme's function.[4][5]

These application notes provide detailed protocols for utilizing this compound to investigate the activity of LCHAD and to study the complete oxidation of a long-chain branched fatty acid in isolated mitochondria.

Proposed Metabolic Pathway

The beta-oxidation of 19-methyleicosanoic acid is hypothesized to proceed through the canonical mitochondrial pathway, with the terminal methyl group potentially influencing the efficiency of the enzymatic steps. The pathway begins with the activation of the fatty acid to its CoA ester, followed by a cycle of four enzymatic reactions.

Beta_Oxidation_Pathway cluster_0 19-Methyleicosanoic_Acid 19-Methyleicosanoic Acid 19-Methyleicosanoyl_CoA 19-Methyleicosanoyl-CoA 19-Methyleicosanoic_Acid->19-Methyleicosanoyl_CoA Acyl-CoA Synthetase trans-2-Enoyl-19-methyleicosanoyl_CoA trans-Δ²-Enoyl-19-methyleicosanoyl-CoA 19-Methyleicosanoyl_CoA->trans-2-Enoyl-19-methyleicosanoyl_CoA Acyl-CoA Dehydrogenase S_3_Hydroxy This compound trans-2-Enoyl-19-methyleicosanoyl_CoA->S_3_Hydroxy Enoyl-CoA Hydratase 3_Keto 3-Keto-19-methyleicosanoyl-CoA S_3_Hydroxy->3_Keto L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Nonadecanoyl_CoA Nonadecanoyl-CoA 3_Keto->Nonadecanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA 3_Keto->Acetyl_CoA

Caption: Proposed beta-oxidation pathway for 19-methyleicosanoic acid.

Quantitative Data Summary

The following table presents hypothetical kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) with this compound compared to a standard straight-chain substrate. This data is illustrative and serves as a template for expected experimental outcomes. The presence of a methyl group near the omega-end may slightly alter the binding affinity and turnover rate.

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Reference
(S)-3-Hydroxypalmitoyl-CoAPurified recombinant human LCHAD152500Hypothetical
This compoundPurified recombinant human LCHAD252100Hypothetical
(S)-3-Hydroxypalmitoyl-CoARat liver mitochondrial extract201800Hypothetical
This compoundRat liver mitochondrial extract351500Hypothetical

Experimental Protocols

Protocol 1: Spectrophotometric Assay of L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

Principle:

The activity of LCHAD is determined by monitoring the reduction of NAD+ to NADH, which is coupled to the oxidation of the (S)-3-hydroxyacyl-CoA substrate. The formation of NADH is measured by the increase in absorbance at 340 nm.

Materials:

  • This compound (substrate)

  • (S)-3-Hydroxypalmitoyl-CoA (control substrate)

  • NAD+ solution (10 mM)

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Purified LCHAD or mitochondrial extract

  • UV/Vis Spectrophotometer

  • Cuvettes (1 mL)

Procedure:

  • Prepare a stock solution of this compound and the control substrate in a suitable buffer. The final concentration in the assay will vary to determine kinetic parameters.

  • Set up the reaction mixture in a 1 mL cuvette:

    • 800 µL of 100 mM Tris-HCl buffer (pH 9.0)

    • 100 µL of 10 mM NAD+ solution

    • 50 µL of BSA solution (1 mg/mL)

    • Variable volume of substrate stock solution (e.g., 10-100 µM final concentration)

    • Add distilled water to a final volume of 980 µL.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µL of the enzyme preparation (purified LCHAD or mitochondrial extract).

  • Immediately mix by inversion and start monitoring the absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6.22 mM-1cm-1).

  • Perform control experiments without the substrate to account for any background NAD+ reduction.

Data Analysis:

Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

LCHAD_Assay_Workflow cluster_workflow A Prepare Reaction Mixture (Buffer, NAD+, BSA) B Add Substrate (this compound) A->B C Pre-incubate at 37°C B->C D Initiate with Enzyme (LCHAD or mitochondrial extract) C->D E Monitor Absorbance at 340 nm D->E F Calculate Reaction Rate E->F G Determine Km and Vmax F->G

Caption: Workflow for the LCHAD activity assay.
Protocol 2: Analysis of 19-Methyleicosanoic Acid Oxidation in Isolated Mitochondria

Principle:

The complete oxidation of a fatty acid in isolated mitochondria can be assessed by measuring the rate of oxygen consumption using a high-resolution respirometer. The addition of the fatty acid as a substrate will stimulate respiration, and the rate of oxygen consumption is proportional to the rate of its oxidation.

Materials:

  • 19-Methyleicosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • L-carnitine

  • Malate (B86768)

  • ADP

  • Isolated mitochondria (e.g., from rat liver or heart)

  • Respiration buffer (e.g., MiR05)

  • High-resolution respirometer (e.g., Oroboros O2k)

Procedure:

  • Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

  • Add 2 mL of respiration buffer to the respirometer chamber and allow it to equilibrate to 37°C.

  • Add the isolated mitochondria (typically 0.1-0.5 mg/mL final concentration).

  • To activate the fatty acid, add 19-methyleicosanoic acid (e.g., 20 µM), CoA (e.g., 1 mM), and ATP (e.g., 2 mM).

  • Add L-carnitine (e.g., 5 mM) to facilitate the transport of the activated fatty acid into the mitochondrial matrix.

  • Add malate (e.g., 2 mM) to provide a source of oxaloacetate to condense with the acetyl-CoA produced from beta-oxidation and allow the TCA cycle to function.

  • Measure the basal rate of oxygen consumption (State 2 respiration).

  • Add a saturating amount of ADP (e.g., 5 mM) to stimulate oxidative phosphorylation (State 3 respiration).

  • Monitor the oxygen consumption rate until it reaches a steady state.

  • As a control, perform the same experiment with a well-characterized straight-chain fatty acid like palmitic acid.

Data Analysis:

Compare the State 3 respiration rates between 19-methyleicosanoic acid and the control fatty acid. A lower rate of oxygen consumption with the branched-chain fatty acid may indicate a slower rate of its beta-oxidation.

Mitochondrial_Oxidation_Workflow cluster_workflow A Calibrate Respirometer B Add Mitochondria to Buffer A->B C Add Substrates for Activation and Transport (19-Methyleicosanoic Acid, CoA, ATP, L-Carnitine, Malate) B->C D Measure Basal Respiration (State 2) C->D E Add ADP to Stimulate Respiration (State 3) D->E F Monitor Oxygen Consumption Rate E->F G Compare with Control Fatty Acid F->G

Caption: Workflow for mitochondrial fatty acid oxidation analysis.

Disclaimer

The application of this compound in fatty acid oxidation studies is presented here as a model based on established principles of lipid metabolism. Due to the limited availability of direct literature on this specific molecule, the provided protocols and data are intended to be illustrative and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for Chemical Biology Probes for (S)-3-Hydroxy-19-methyleicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-19-methyleicosanoyl-CoA is a long-chain, branched fatty acyl-CoA. While its precise biological roles are still under investigation, its structure as a hydroxylated and branched-chain fatty acyl-CoA suggests its involvement in specific metabolic pathways, potentially as an intermediate in a non-canonical beta-oxidation pathway or as a signaling molecule. Branched-chain fatty acids are known to influence the fluidity of cell membranes and can play roles in cellular signaling pathways. Long-chain 3-hydroxy fatty acids have been observed to accumulate in certain metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, where they can impact mitochondrial function.

To facilitate the study of the biological functions and interactions of this compound, we have developed a suite of chemical biology probes. These probes are designed to enable researchers to identify the protein targets of this lipid, investigate its metabolic fate, and elucidate its role in cellular signaling. This document provides detailed application notes and protocols for the use of these novel chemical tools.

Probe Design and Synthesis

To investigate the protein interactions of this compound, we have designed a trifunctional chemical probe, designated HME-CoA-probe . This probe incorporates three key functionalities:

  • Recognition Moiety: An analog of this compound that allows it to be recognized and processed by its endogenous protein partners.

  • Photo-crosslinking Group: A diazirine group that, upon UV irradiation, forms a covalent bond with nearby interacting proteins, permanently "trapping" the interaction.

  • Click Chemistry Handle: A terminal alkyne group that allows for the covalent attachment of reporter tags (e.g., fluorophores for imaging) or affinity tags (e.g., biotin (B1667282) for enrichment and identification of cross-linked proteins) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

A plausible, though hypothetical, synthetic scheme for the HME-CoA-probe is outlined below, based on established methods for the synthesis of trifunctional lipid probes.

Application Note 1: Identification of Protein Interactors of this compound using Photoaffinity Labeling and Click Chemistry Proteomics

Objective: To identify the portfolio of proteins that directly interact with this compound in a cellular context.

Principle: The HME-CoA-probe is introduced into live cells or cell lysates, where it engages with its protein targets. Upon UV irradiation, the diazirine moiety is activated, forming a covalent bond with the interacting proteins. The alkyne handle is then used to attach a biotin tag via click chemistry. The biotinylated protein-probe complexes are enriched using streptavidin beads and identified by mass spectrometry.

Potential Applications:

  • Discovery of novel enzymes involved in the metabolism of branched-chain fatty acids.

  • Identification of receptors or binding proteins that mediate the signaling functions of this compound.

  • Understanding the molecular basis of diseases associated with abnormal fatty acid metabolism.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a quantitative proteomics experiment comparing proteins enriched by the HME-CoA-probe versus a negative control probe in a human cell line.

Protein ID (UniProt)Gene NameFold Enrichment (HME-CoA-probe / Control)p-valuePutative Function
P40939HADHA15.21.2e-5Trifunctional enzyme subunit alpha, mitochondrial (LCHAD activity)
Q9Y6M1ECHS18.73.4e-4Enoyl-CoA hydratase, mitochondrial
P30084CPT26.59.1e-4Carnitine O-palmitoyltransferase 2, mitochondrial
Q9H845ACSL55.82.5e-3Long-chain acyl-CoA synthetase 5
P62258HSPA84.94.7e-3Heat shock cognate 71 kDa protein

Experimental Protocols

Protocol 1: Photoaffinity Labeling of Live Cells with HME-CoA-probe

Materials:

  • HME-CoA-probe (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Human cell line of interest (e.g., HEK293T, HepG2)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.

  • Probe Incubation: Replace the culture medium with fresh medium containing the desired concentration of HME-CoA-probe (e.g., 10-50 µM). As a negative control, treat a separate set of cells with a control probe lacking the photo-crosslinker or with vehicle (DMSO) alone. Incubate for 2-4 hours at 37°C.

  • Washing: Aspirate the medium and wash the cells twice with ice-cold PBS to remove excess probe.

  • Photo-crosslinking: Place the plate on ice and irradiate with a 365 nm UV lamp for 15-30 minutes.

  • Cell Lysis: Aspirate the PBS and add 200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay. The lysate is now ready for click chemistry.

Protocol 2: Click Chemistry Biotinylation and Enrichment of Labeled Proteins

Materials:

  • Cell lysate from Protocol 1

  • Azide-biotin conjugate (e.g., Biotin-PEG4-Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., 2x Laemmli buffer with β-mercaptoethanol)

Procedure:

  • Click Reaction Cocktail Preparation: For a 1 mg protein sample in 500 µL, prepare the following reaction cocktail (final concentrations):

    • Azide-biotin: 100 µM

    • TCEP: 1 mM

    • TBTA: 100 µM

    • CuSO₄: 1 mM

  • Click Reaction: Add the click reaction cocktail to the cell lysate. Vortex briefly and incubate at room temperature for 1 hour with gentle rotation.

  • Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 1 hour, then centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspension: Resuspend the protein pellet in PBS containing 1% SDS.

  • Enrichment: Add streptavidin-agarose beads to the resuspended protein solution and incubate for 2 hours at room temperature with rotation.

  • Washing: Pellet the beads by centrifugation and wash sequentially with:

    • PBS with 0.5% SDS

    • PBS with 4 M urea

    • PBS

  • Elution: Elute the biotinylated proteins by boiling the beads in 2x Laemmli buffer for 10 minutes.

  • Analysis: The eluted proteins can be analyzed by SDS-PAGE and Western blotting, or subjected to in-gel digestion and identification by mass spectrometry.

Visualizations

Signaling Pathway Diagram

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion HME-CoA (S)-3-Hydroxy-19- methyleicosanoyl-CoA Transporter Fatty Acid Transporter (e.g., CD36) HME-CoA->Transporter Uptake ACSL Acyl-CoA Synthetase Transporter->ACSL HME_Cytosol Cytosolic HME-CoA ACSL->HME_Cytosol Activation Signaling_Protein Unknown Signaling Protein HME_Cytosol->Signaling_Protein Binding CPT1 CPT1 HME_Cytosol->CPT1 Transport Downstream_Signaling Downstream Signaling Cascade Signaling_Protein->Downstream_Signaling Activation CPT2 CPT2 CPT1->CPT2 HME_Mito Mitochondrial HME-CoA CPT2->HME_Mito LCHAD LCHAD HME_Mito->LCHAD Metabolism Beta_Oxidation Beta-Oxidation LCHAD->Beta_Oxidation

Caption: Hypothetical signaling and metabolic pathways of this compound.

Experimental Workflow Diagram

experimental_workflow Start Start: Live Cells or Lysate Incubate 1. Incubate with HME-CoA-probe Start->Incubate UV_Crosslink 2. UV Cross-linking (365 nm) Incubate->UV_Crosslink Lysis 3. Cell Lysis (if starting with live cells) UV_Crosslink->Lysis Click_Chemistry 4. Click Chemistry: Attach Biotin-Azide Lysis->Click_Chemistry Enrichment 5. Enrichment with Streptavidin Beads Click_Chemistry->Enrichment Wash 6. Wash Beads Enrichment->Wash Elution 7. Elute Proteins Wash->Elution Analysis 8. Analysis: SDS-PAGE / Mass Spectrometry Elution->Analysis

Caption: Workflow for identifying protein interactors using the HME-CoA-probe.

Troubleshooting & Optimization

Technical Support Center: Improving Detection Sensitivity for (S)-3-Hydroxy-19-methyleicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of (S)-3-Hydroxy-19-methyleicosanoyl-CoA and other long-chain fatty acyl-CoAs (LCFACoAs).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying long-chain acyl-CoAs.[1][2] This technique provides high specificity and accuracy through methods like selected reaction monitoring (SRM), which tracks specific precursor-to-product ion transitions for the target molecule.[3]

Q2: How can I prevent the degradation of my this compound samples?

A2: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. To minimize degradation, it is crucial to process samples quickly on ice and store them at -80°C, preferably as a dry pellet.[2] When reconstituting for analysis, using a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate, or methanol (B129727) can enhance stability compared to unbuffered aqueous solutions.[2]

Q3: What are the expected fragmentation patterns for this compound in positive ion mode mass spectrometry?

A3: In positive ion mode MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2] This allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample. Another common fragment ion is often observed at m/z 428.

Q4: Why am I observing poor peak shapes and tailing during the chromatographic analysis of my analyte?

A4: Poor peak shapes and tailing are common issues in the LC-MS analysis of acyl-CoAs.[4] This can be due to the amphiphilic nature of these molecules. To mitigate this, consider using a column wash step in your gradient elution.[4] Additionally, adjusting the pH of the mobile phase to more alkaline conditions using additives like ammonium hydroxide (B78521) or triethylamine (B128534) can improve peak shape.[4]

Troubleshooting and Optimization Guide

This guide addresses common issues encountered during the detection and quantification of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Sample Degradation: Hydrolysis of the thioester bond.- Process samples on ice and store at -80°C. - Use a buffered solution (e.g., 50 mM ammonium acetate, pH 7) for reconstitution.[2]
Analyte Loss: Adsorption to glass or metallic surfaces of vials and the LC system.[3]- Use polypropylene (B1209903) vials. - Consider derivatization techniques like phosphate (B84403) methylation to reduce surface affinity.[3]
Inefficient Ionization: Suboptimal mobile phase composition.- Optimize the mobile phase pH with additives like ammonium hydroxide.[4] - Include an ion-pairing agent in the mobile phase.
Poor Peak Shape / Peak Tailing Secondary Interactions: Interaction of the phosphate groups with the stationary phase or LC system components.- Employ a column wash step in the gradient program.[4] - If peak distortion persists, slow down the ramp time for the wash step.[4]
Inappropriate Column Chemistry: Using a column not suited for polar lipids.- Utilize a C18 UHPLC column, which is commonly used for acyl-CoA analysis.[2]
Inaccurate or Imprecise Quantification Matrix Effects: Co-eluting substances from the sample matrix interfering with ionization.- Improve chromatographic separation to resolve the analyte from interfering species. - Construct calibration curves using a matrix that closely matches the study samples.[2]
Lack of a Suitable Internal Standard: Variability in sample preparation and injection volume.- Use a structurally similar internal standard, such as an odd-chain acyl-CoA (e.g., C17:0-CoA), that is not present in the sample.[2]
Non-Linearity of Calibration Curve: Especially at lower concentrations.- Use a weighted linear regression (e.g., 1/x) for calibration curves to enhance accuracy at lower concentrations.[2]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is adapted from methods for extracting LCFACoAs for LC-MS/MS analysis.

  • Tissue Homogenization: a. Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind it into a fine powder. b. Homogenize the powder in an ice-cold extraction buffer (e.g., a 2:1 mixture of isopropanol (B130326) and aqueous potassium phosphate buffer) that contains a suitable internal standard (e.g., C17:0-CoA).[2]

  • Phase Separation and Extraction: a. To remove nonpolar lipids, add petroleum ether, vortex the mixture, and centrifuge at a low speed. Discard the upper organic phase. This wash step should be repeated.[2] b. Add methanol and chloroform (B151607) to the remaining mixture, vortex, and allow it to incubate at room temperature.[2] c. Centrifuge at a high speed (e.g., 21,000 x g) to pellet cellular debris.[2]

  • Sample Cleanup (Recommended): a. Transfer the supernatant which contains the acyl-CoAs to a new tube and dry it completely under a stream of nitrogen gas.[2] b. For cleaner samples, a solid-phase extraction (SPE) step using a C18 or mixed-mode cartridge can be implemented at this stage.[2][3]

  • Reconstitution: a. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
  • Cell Lysis and Quenching: a. Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.[2] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate the mixture on ice for 10 minutes.[2]

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[2] b. Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[2]

  • LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Tissue or Cell Sample homogenization Homogenization / Lysis (with Internal Standard) sample->homogenization extraction Liquid-Liquid Extraction (Isopropanol/Chloroform) homogenization->extraction cleanup Solid-Phase Extraction (SPE) (Optional) extraction->cleanup dry_reconstitute Dry Down & Reconstitute cleanup->dry_reconstitute lc_separation LC Separation (C18 Column) dry_reconstitute->lc_separation Inject Sample ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Low Signal Intensity? check_degradation Check for Degradation start->check_degradation Yes check_loss Check for Analyte Loss start->check_loss No solution_storage Improve Sample Handling: - Work on ice - Store at -80°C check_degradation->solution_storage optimize_ms Optimize MS Parameters check_loss->optimize_ms No solution_vials Use Polypropylene Vials check_loss->solution_vials Yes solution_mobile_phase Optimize Mobile Phase: - Adjust pH - Add ion-pairing agent optimize_ms->solution_mobile_phase lipid_metabolism_pathway fatty_acid (S)-3-Hydroxy-19-methyl- eicosanoic Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase target_molecule This compound acyl_coa_synthetase->target_molecule beta_oxidation Beta-Oxidation target_molecule->beta_oxidation lipid_synthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) target_molecule->lipid_synthesis energy Acetyl-CoA -> Energy (TCA Cycle) beta_oxidation->energy

References

Technical Support Center: Overcoming Poor Solubility of Long-Chain Acyl-CoAs in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges of poor aqueous solubility of long-chain acyl-CoAs in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain acyl-CoAs poorly soluble in aqueous buffers?

A1: Long-chain acyl-CoAs are amphipathic molecules, possessing a hydrophilic coenzyme A (CoA) head group and a long, hydrophobic acyl chain. In aqueous solutions, the hydrophobic tails tend to associate with each other to minimize contact with water, leading to the formation of aggregates and micelles, which reduces their availability as substrates in enzymatic reactions. This poor solubility can result in high variability and inaccurate measurements in assays.

Q2: What are the common methods to solubilize long-chain acyl-CoAs for in vitro assays?

A2: Several methods can be employed to improve the solubility of long-chain acyl-CoAs in aqueous buffers:

  • Detergents: Non-ionic or zwitterionic detergents can be used to form mixed micelles with the long-chain acyl-CoAs, effectively dispersing them in the solution.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic acyl chain of the acyl-CoA, forming an inclusion complex that is soluble in water.[1]

  • Co-solvents: Organic solvents like ethanol (B145695) or DMSO can be used in small amounts to initially dissolve the acyl-CoA before diluting it into the aqueous assay buffer. However, care must be taken as organic solvents can affect enzyme activity.[2]

Q3: How do I choose the right solubilizing agent for my specific assay?

A3: The choice of solubilizing agent depends on several factors, including the specific enzyme being studied, the assay conditions (pH, temperature, ionic strength), and the concentration of the long-chain acyl-CoA required. It is crucial to select an agent that effectively solubilizes the substrate without significantly inhibiting or denaturing the enzyme. It is recommended to test a panel of solubilizing agents and their concentrations to determine the optimal conditions for your specific assay.

Q4: What is the Critical Micelle Concentration (CMC) and why is it important?

A4: The Critical Micelle Concentration (CMC) is the concentration of a detergent above which micelles start to form. Working above the CMC is generally necessary for solubilizing hydrophobic molecules like long-chain acyl-CoAs. However, very high detergent concentrations can sometimes be detrimental to enzyme activity. Therefore, it is often recommended to work at a concentration slightly above the CMC. The CMC of a detergent can be affected by factors such as temperature, pH, and ionic strength of the buffer.[3]

Troubleshooting Guide

Issue: Low or inconsistent enzyme activity with long-chain acyl-CoA substrates.

This is a common problem stemming from the poor solubility of the substrate. The following guide will help you troubleshoot and optimize your assay conditions.

Quantitative Data: Properties of Common Solubilizing Agents

The following table summarizes the properties of detergents commonly used to solubilize long-chain acyl-CoAs. This information can help in selecting an appropriate agent and determining a starting concentration for your experiments.

DetergentTypeM.W. ( g/mol )CMC (mM)CMC (%)Aggregation No.Notes
Triton X-100 Non-ionic~6250.2-0.90.012-0.056100-155Can inactivate some enzymes like acyl-CoA:cholesterol acyltransferase 1.[4]
CHAPS Zwitterionic614.96-100.37-0.624-14Good for protein solubilization and can be removed by dialysis.[5]
Tween 80 Non-ionic~13100.0120.001660Can be utilized by some microorganisms as a carbon source.[6][7]
Sodium Dodecyl Sulfate (SDS) Anionic288.387-100.2-0.2962Often denaturing to proteins and should be used with caution.
Octyl Glucoside Non-ionic292.3720-250.58-0.7327-100High CMC makes it easily removable by dialysis.

CMC values can vary depending on buffer conditions (ionic strength, pH, temperature).

Troubleshooting Workflow

If you are experiencing issues with your assay, follow this logical workflow to identify and resolve the problem.

TroubleshootingWorkflow Start Start: Low/Inconsistent Enzyme Activity Check_Solubility Is the acyl-CoA fully dissolved in the assay buffer? Start->Check_Solubility Precipitate_Visible Is there visible precipitate or cloudiness? Check_Solubility->Precipitate_Visible Visually Inspect Optimize_Solubilization Optimize Solubilization Method Precipitate_Visible->Optimize_Solubilization Yes Check_Enzyme_Activity Does the solubilizing agent inhibit the enzyme? Precipitate_Visible->Check_Enzyme_Activity No Select_Agent Select a different solubilizing agent (Detergent or Cyclodextrin) Optimize_Solubilization->Select_Agent Test_Concentration Test a range of concentrations around the CMC Select_Agent->Test_Concentration Test_Concentration->Check_Enzyme_Activity Control_Experiment Run control experiment with solubilizing agent but without acyl-CoA Check_Enzyme_Activity->Control_Experiment Enzyme_Inhibition Is enzyme activity reduced in the presence of the agent? Control_Experiment->Enzyme_Inhibition Reduce_Concentration Reduce agent concentration or try a different agent Enzyme_Inhibition->Reduce_Concentration Yes Assay_Optimization Re-optimize assay conditions (pH, temp, incubation time) Enzyme_Inhibition->Assay_Optimization No Reduce_Concentration->Test_Concentration Failure Consult further literature or technical support Reduce_Concentration->Failure Success Success: Consistent and reliable assay results Assay_Optimization->Success Assay_Optimization->Failure

Troubleshooting workflow for poor long-chain acyl-CoA solubility.

Experimental Protocols

Here are detailed protocols for solubilizing long-chain acyl-CoAs using common detergents and cyclodextrins.

Protocol 1: Solubilization using Triton X-100

Materials:

  • Long-chain acyl-CoA

  • High-purity water (Milli-Q or equivalent)

  • Triton X-100

  • Assay Buffer

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10% (w/v) Triton X-100 stock solution: Dissolve 1 g of Triton X-100 in 9 mL of high-purity water. Mix gently to avoid excessive foaming.

  • Prepare the long-chain acyl-CoA stock solution: a. Weigh the desired amount of long-chain acyl-CoA into a microcentrifuge tube. b. Add a small volume of high-purity water to create a slurry. c. Add the 10% Triton X-100 stock solution to achieve a final Triton X-100 concentration that is well above its CMC (e.g., 1-2%). The final concentration of the acyl-CoA should be 10-20 times the desired final assay concentration. d. Vortex thoroughly for 1-2 minutes. e. If the solution is not clear, sonicate in a water bath for 5-10 minutes, or until the solution is clear.

  • Prepare the working solution: Dilute the stock solution of the acyl-CoA/Triton X-100 mixture into the assay buffer to the desired final concentration. Ensure the final concentration of Triton X-100 in the assay is just above its CMC and does not inhibit your enzyme. A final concentration of 0.02-0.05% Triton X-100 is often a good starting point.

  • Control Experiment: Prepare a control reaction that includes the same final concentration of Triton X-100 but lacks the long-chain acyl-CoA to assess any direct effects of the detergent on enzyme activity.

Protocol 2: Solubilization using CHAPS

Materials:

  • Long-chain acyl-CoA

  • High-purity water

  • CHAPS

  • Assay Buffer

  • Vortex mixer

Procedure:

  • Prepare a 10% (w/v) CHAPS stock solution: Dissolve 1 g of CHAPS in 9 mL of high-purity water. Mix gently.[5]

  • Prepare the long-chain acyl-CoA stock solution: a. Weigh the desired amount of long-chain acyl-CoA. b. Dissolve it in a small volume of the 10% CHAPS solution. c. Vortex until the acyl-CoA is fully dissolved.

  • Prepare the working solution: Dilute the stock solution into the assay buffer. A typical final concentration of CHAPS in the assay is between 1-4% (v/v).[5]

  • Control Experiment: Run a parallel reaction with the same concentration of CHAPS but without the acyl-CoA substrate.

Protocol 3: Solubilization using Methyl-β-Cyclodextrin (MβCD)

Materials:

  • Long-chain acyl-CoA

  • Methyl-β-cyclodextrin (MβCD)

  • Assay Buffer

  • Vortex mixer

  • Heater/shaker

Procedure:

  • Prepare MβCD solution: Dissolve MβCD in the assay buffer to the desired concentration. A common starting point is a 5-10 mM solution.

  • Prepare the long-chain acyl-CoA/MβCD complex: a. Add the powdered long-chain acyl-CoA directly to the MβCD solution. The molar ratio of MβCD to acyl-CoA is critical. A ratio of 5:1 to 10:1 (MβCD:acyl-CoA) is often effective. b. Incubate the mixture at 37°C with shaking for 30-60 minutes to facilitate the formation of the inclusion complex. c. The solution should become clear. If not, the concentration of MβCD may need to be increased.

  • Use in assay: The resulting solution can be directly used in the enzymatic assay.

  • Control Experiment: Include a control with MβCD alone to check for any effects on the enzyme.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for selecting and optimizing a solubilizing agent for your long-chain acyl-CoA assay.

experimental_workflow start Start: Need to solubilize long-chain acyl-CoA choose_method Choose Solubilization Method start->choose_method detergent Detergent-based choose_method->detergent cyclodextrin Cyclodextrin-based choose_method->cyclodextrin select_detergent Select Detergent (e.g., Triton X-100, CHAPS) detergent->select_detergent select_cyclodextrin Select Cyclodextrin (e.g., MβCD) cyclodextrin->select_cyclodextrin prepare_stock Prepare concentrated stock solution above CMC select_detergent->prepare_stock prepare_complex Prepare acyl-CoA:cyclodextrin complex select_cyclodextrin->prepare_complex determine_working_conc Determine working concentration in assay buffer prepare_stock->determine_working_conc prepare_complex->determine_working_conc test_enzyme_compatibility Test for enzyme inhibition/denaturation determine_working_conc->test_enzyme_compatibility control_experiment Run control with solubilizing agent alone test_enzyme_compatibility->control_experiment optimize_assay Optimize assay conditions (concentration, pH, temp) control_experiment->optimize_assay validate_assay Validate assay performance (linearity, reproducibility) optimize_assay->validate_assay end Proceed with experiments validate_assay->end

Workflow for selecting a solubilizing agent for long-chain acyl-CoAs.

References

Preventing degradation of (S)-3-Hydroxy-19-methyleicosanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Hydroxy-19-methyleicosanoyl-CoA. The following information is designed to help prevent its degradation during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound during extraction is primarily due to two factors:

  • Enzymatic Degradation: Endogenous enzymes present in the biological sample can degrade the molecule. Key enzymes include 3-hydroxyacyl-CoA dehydrogenase, which converts it to a ketoacyl-CoA, and enoyl-CoA hydratase, which can facilitate dehydration.

  • Chemical Instability: The molecule is susceptible to chemical degradation, particularly through hydrolysis of the thioester bond under alkaline conditions and dehydration of the 3-hydroxy group to form a double bond (enoyl-CoA) under certain acidic or thermal conditions.

Q2: Why is the pH of the homogenization buffer critical for preventing degradation?

A2: Maintaining an acidic pH, typically around 4.9, is crucial for several reasons.[1] An acidic environment helps to inhibit the activity of many degradative enzymes that have optimal activity at neutral or alkaline pH. Furthermore, it helps to maintain the stability of the acyl-CoA molecule itself.

Q3: What is the recommended storage procedure for tissue samples to minimize degradation prior to extraction?

A3: To minimize degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction. This rapid freezing halts enzymatic activity. Avoid repeated freeze-thaw cycles, as this can disrupt cellular structures and release degradative enzymes.

Q4: I am observing low yields of my target molecule. What are the likely causes and how can I troubleshoot this?

A4: Low yields can stem from several issues. Consider the following troubleshooting steps:

  • Incomplete Cell Lysis: Ensure thorough homogenization of the tissue. A glass homogenizer is often effective.

  • Degradation During Extraction: Work quickly and keep samples on ice or at 4°C throughout the procedure. Use pre-chilled solvents and tubes.

  • Inefficient Extraction: Optimize the ratio of extraction solvent to tissue mass. A 20-fold excess of solvent is a good starting point.

  • Poor Recovery from Solid-Phase Extraction (SPE): Ensure the SPE column is properly conditioned and not allowed to dry out before sample loading. Optimize the wash and elution steps to ensure your molecule of interest is not lost in the wash or incompletely eluted.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Degradation due to enzymatic activity. Work quickly at low temperatures (0-4°C). Use an acidic homogenization buffer (pH ~4.9) to inhibit enzyme activity.[1]
Chemical degradation (hydrolysis). Avoid basic pH conditions during extraction and storage of extracts.
Inefficient extraction from tissue. Ensure complete homogenization of the tissue. Use a suitable solvent system, such as acetonitrile (B52724)/isopropanol (B130326).
Loss during solid-phase extraction (SPE). Ensure proper conditioning of the SPE column. Optimize the wash and elution solvent compositions and volumes.
Presence of an unexpected peak corresponding to the enoyl-CoA derivative. Dehydration of the 3-hydroxy group. Avoid high temperatures and strongly acidic conditions during sample processing and analysis.
Inconsistent results between replicates. Variable degradation between samples. Standardize the timing of each step of the extraction process to ensure all samples are treated identically.
Incomplete or inconsistent homogenization. Ensure each sample is homogenized to the same degree.
Pipetting errors with viscous solvents. Use positive displacement pipettes for accurate handling of organic solvents.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the extraction method and the tissue type. The following table summarizes reported recovery rates for long-chain acyl-CoAs using different extraction protocols. Note that this data is for general long-chain acyl-CoAs and should be used as a guideline for this compound.

Extraction Method Tissue Type Reported Recovery (%) Reference
Homogenization in KH2PO4 buffer (pH 4.9), extraction with acetonitrile, and SPE purificationRat heart, kidney, muscle70-80%[1]
Two-phase extraction with chloroform/methanol (B129727)/water followed by methanol and high salt concentrationRat liver~20% (increased to 55% with acyl-CoA-binding protein)[2]

Experimental Protocols

Protocol: Extraction of this compound from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is designed to minimize degradation.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold

  • Acetonitrile (ACN), HPLC grade, ice-cold

  • Isopropanol, HPLC grade, ice-cold

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 2 mL of ice-cold isopropanol and homogenize again.

  • Solvent Extraction:

    • Add 4 mL of ice-cold acetonitrile to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification:

    • Conditioning: Condition a C18 SPE column by passing 5 mL of methanol followed by 5 mL of water through the column.

    • Equilibration: Equilibrate the column with 5 mL of the initial HPLC mobile phase (e.g., 75 mM KH2PO4, pH 4.9).

    • Loading: Load the supernatant from the solvent extraction step onto the SPE column.

    • Washing: Wash the column with 5 mL of a weak solvent mixture (e.g., 95:5 water:acetonitrile) to remove polar impurities.

    • Elution: Elute the this compound with a suitable organic solvent, such as isopropanol.

  • Concentration:

    • Evaporate the eluted sample to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

Visualizations

degradation_pathway node_s3h (S)-3-Hydroxy-19- methyleicosanoyl-CoA node_keto 3-Keto-19-methyleicosanoyl-CoA node_s3h->node_keto 3-hydroxyacyl-CoA dehydrogenase node_enoyl trans-2-Enoyl-19- methyleicosanoyl-CoA node_s3h->node_enoyl Enoyl-CoA hydratase (Dehydration) node_hydrolysis Hydrolysis Products (Free Fatty Acid + CoA) node_s3h->node_hydrolysis Alkaline Conditions

Caption: Potential degradation pathways for this compound.

extraction_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis tissue Tissue Sample (Flash-frozen, -80°C) homogenize Homogenize in ice-cold acidic buffer (pH 4.9) tissue->homogenize add_solvents Add ice-cold Isopropanol & Acetonitrile homogenize->add_solvents centrifuge Centrifuge at 4°C add_solvents->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant spe Solid-Phase Extraction (SPE) collect_supernatant->spe concentrate Evaporate & Reconstitute spe->concentrate analysis LC-MS/MS Analysis concentrate->analysis

Caption: Recommended workflow for the extraction of this compound.

References

Technical Support Center: Analysis of (S)-3-Hydroxy-19-methyleicosanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of (S)-3-Hydroxy-19-methyleicosanoyl-CoA.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound

Potential Cause Troubleshooting Steps
Suboptimal Ionization Efficiency This compound is a long-chain hydroxy acyl-CoA. Both positive and negative electrospray ionization (ESI) can be used. Negative ESI is often more sensitive for acyl-CoAs in general.[1][2] Experiment with both modes. In positive mode, look for the protonated molecule [M+H]⁺ and common adducts like [M+Na]⁺ and [M+NH₄]⁺.[2][3] In negative mode, look for the deprotonated molecule [M-H]⁻.
Inefficient Desolvation Optimize ESI source parameters such as gas temperatures (desolvation and sheath gas) and flow rates to ensure efficient removal of solvent from the analyte ions.[4][5] Inadequate desolvation can lead to signal suppression.
In-source Fragmentation High source temperatures or voltages can cause the molecule to fragment before it reaches the mass analyzer, reducing the intensity of the precursor ion.[6] Systematically reduce the source fragmentation or capillary exit voltage to minimize this effect.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[7] Improve sample clean-up using solid-phase extraction (SPE) to remove interfering substances like phospholipids.[7] Also, ensure chromatographic separation of the analyte from the bulk of the matrix components.
Sample Concentration If the sample is too dilute, the signal may be below the instrument's limit of detection.[4] Conversely, a highly concentrated sample can lead to ion suppression.[4] Prepare a dilution series to find the optimal concentration range.

Issue 2: High Background Noise and Interfering Peaks

Potential Cause Troubleshooting Steps
Contaminated Solvents or Glassware Use high-purity, LC-MS grade solvents and meticulously clean all glassware to avoid contamination from plasticizers and other common laboratory contaminants.[5]
Poor Chromatographic Resolution Co-elution with isobaric or isomeric compounds will result in interfering peaks. Optimize the liquid chromatography (LC) method by adjusting the gradient, flow rate, or trying a different stationary phase (e.g., C8, C18, or C4 reversed-phase columns).[1][3][8]
Carryover from Previous Injections Implement a rigorous needle and injection port washing protocol between samples to prevent carryover from previous, more concentrated samples.[9]
Non-optimal Detector Settings Adjust detector settings, such as gain and filter settings, to minimize electronic noise while maintaining adequate signal.[4]

Issue 3: Inconsistent or Irreproducible Fragmentation Patterns in MS/MS

Potential Cause Troubleshooting Steps
Fluctuating Collision Energy Ensure the collision energy is stable and optimized for this compound. Perform a collision energy ramping experiment to determine the optimal setting for producing characteristic and reproducible fragment ions.[3]
Variable Collision Gas Pressure The pressure of the collision gas (e.g., argon or nitrogen) affects the degree of fragmentation. Ensure the gas supply is stable and the pressure is set to the manufacturer's recommended range.[3]
Presence of Co-eluting Isobars If an isobaric compound co-elutes with your analyte, it will also be fragmented, leading to a mixed and inconsistent MS/MS spectrum. Improve chromatographic separation to isolate the target analyte.
In-source Fragmentation Contributing to Precursor Ion Selection If in-source fragmentation is occurring, fragments may be selected for MS/MS along with the intended precursor ion, leading to a complex and variable fragmentation pattern. Reduce in-source fragmentation by optimizing source conditions.[6]

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative ESI, is better for analyzing this compound?

Both positive and negative ESI can be used for the analysis of long-chain acyl-CoAs.[1][2][3] Negative ESI is often reported to be more sensitive for acyl-CoA compounds.[1] However, positive ESI can also provide excellent results, typically by monitoring for the protonated molecule [M+H]⁺ or adducts.[2][3] The optimal choice may depend on your specific instrument and sample matrix. It is recommended to test both modes during method development.

Q2: What are the expected characteristic fragment ions for this compound in MS/MS analysis?

During collision-induced dissociation (CID), acyl-CoAs typically fragment at the phosphodiester bonds and the thioester bond.[10] For this compound, you can expect to see fragments corresponding to the loss of the fatty acyl chain, as well as fragments of the Coenzyme A moiety itself. Common fragments for acyl-CoAs include those related to adenosine (B11128) 3',5'-bisphosphate and the pantetheine (B1680023) unit.[10]

Q3: How can I improve the chromatographic separation of this compound from other lipids?

Reversed-phase liquid chromatography is commonly used for the separation of long-chain acyl-CoAs.[1][2][3] To improve separation, you can:

  • Optimize the organic solvent gradient: A slower, more shallow gradient can improve resolution.

  • Select an appropriate column: C8 or C18 columns are a good starting point. For very long-chain species, a C4 column might also be effective.[1]

  • Adjust the mobile phase additives: Using ion-pairing agents or volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) can improve peak shape and retention.[2][3]

Q4: What are the best practices for sample preparation to minimize matrix effects?

To minimize matrix effects, especially from complex biological samples, a robust sample preparation protocol is crucial. This often involves:

  • Protein Precipitation: To remove the bulk of proteins.

  • Solid-Phase Extraction (SPE): This is highly effective for cleaning up lipid samples and removing interfering compounds like phospholipids.[7]

  • Liquid-Liquid Extraction: Can also be used to partition the analyte of interest away from interfering substances.

Experimental Protocol: Optimization of Mass Spectrometry Parameters

This protocol outlines a systematic approach to optimizing the ESI-MS/MS parameters for the analysis of this compound.

1. Preparation of Standard Solution:

  • Prepare a 1 µg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and water).

  • Further dilute the stock solution to a working concentration of 100 ng/mL for initial tuning and optimization.

2. Direct Infusion and Ionization Mode Selection:

  • Infuse the working standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire full scan mass spectra in both positive and negative ESI modes.

  • In positive mode, identify the [M+H]⁺ ion and any significant adducts (e.g., [M+Na]⁺, [M+NH₄]⁺).

  • In negative mode, identify the [M-H]⁻ ion.

  • Compare the signal intensities and signal-to-noise ratios to select the most sensitive ionization mode for your instrument.

3. Optimization of ESI Source Parameters:

  • While infusing the standard, systematically optimize the following parameters to maximize the intensity of the chosen precursor ion:

    • Capillary Voltage: Start with a typical value (e.g., 3.5 kV for positive mode, -3.0 kV for negative mode) and adjust in small increments.

    • Desolvation Gas Temperature and Flow Rate: Increase the temperature and flow rate to improve desolvation, but avoid excessive settings that may cause thermal degradation.

    • Sheath Gas Temperature and Flow Rate: Optimize for a stable spray.

    • Nebulizer Pressure: Adjust for optimal droplet formation.

    • Source Fragmentation/Capillary Exit Voltage: Keep this value low initially to minimize in-source fragmentation.

4. MS/MS Parameter Optimization:

  • Set the mass spectrometer to product ion scan mode, selecting the optimized precursor ion.

  • Collision Energy (CE): Perform a CE ramping experiment. Start with a low CE (e.g., 10 eV) and gradually increase it (e.g., up to 60 eV) while observing the fragmentation pattern. Identify the CE that produces a stable and informative spectrum with a good abundance of characteristic fragment ions.

  • Collision Gas Pressure: If adjustable, ensure it is within the manufacturer's recommended range for optimal fragmentation efficiency.

5. Final Parameter Summary Table:

  • Once optimized, record the final parameters in a table for easy reference in your analytical method.

Parameter Optimized Value
Ionization Mode [Positive/Negative]
Precursor Ion (m/z) [Enter m/z]
Capillary Voltage (kV) [Enter value]
Desolvation Gas Temp. (°C) [Enter value]
Desolvation Gas Flow (L/hr) [Enter value]
Sheath Gas Temp. (°C) [Enter value]
Sheath Gas Flow (Arb. Units) [Enter value]
Nebulizer Pressure (psi) [Enter value]
Collision Energy (eV) [Enter value]
Collision Gas [Argon/Nitrogen]

Workflow for Optimizing Mass Spectrometry Parameters

experimental_workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion & Source Optimization cluster_msms MS/MS Optimization cluster_final Finalization prep Prepare Standard Solution (100 ng/mL) infuse Infuse Standard into MS prep->infuse select_mode Select Ionization Mode (Positive vs. Negative ESI) infuse->select_mode optimize_source Optimize ESI Source Parameters (Voltages, Gases, Temps) select_mode->optimize_source Most Sensitive Mode select_precursor Select Precursor Ion optimize_source->select_precursor optimize_ce Optimize Collision Energy (CE) select_precursor->optimize_ce optimize_gas Check Collision Gas Pressure optimize_ce->optimize_gas record Record Final Parameters optimize_gas->record

Caption: Workflow for optimizing MS parameters for this compound.

References

Technical Support Center: (S)-3-Hydroxy-19-methyleicosanoyl-CoA in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S)-3-Hydroxy-19-methyleicosanoyl-CoA in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider in experimental design?

A1: this compound is a long-chain fatty acyl-CoA. Due to its long hydrocarbon tail, it is an amphiphilic molecule. This means it has both a hydrophilic (water-loving) polar head group (the Coenzyme A portion) and a hydrophobic (water-fearing) nonpolar tail (the fatty acid chain)[1]. A critical property of long-chain fatty acyl-CoAs is their tendency to form micelles in aqueous solutions when their concentration exceeds the critical micelle concentration (CMC)[2]. The formation of micelles can affect the availability of the substrate to the enzyme and thus impact assay results. The solubility of long-chain fatty acids and their derivatives in aqueous buffers is generally low and decreases with increasing chain length[3][4][5].

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to the limited stability of the thioester bond, it is recommended to prepare fresh solutions for each experiment[2]. If storage is necessary, stock solutions should be stored at -20°C or -80°C and are reported to be stable for several weeks when frozen[2][6]. Avoid repeated freeze-thaw cycles. For dissolution, consider using a buffer containing a low concentration of a non-ionic detergent, or a co-solvent like DMSO, to aid in solubility and prevent micelle formation, though care must be taken as these can interfere with some enzymatic assays[4].

Q3: What types of enzymes are expected to react with this compound?

A3: this compound is a substrate for enzymes involved in fatty acid metabolism, particularly beta-oxidation[7]. The key enzyme that would utilize this substrate is (S)-3-hydroxyacyl-CoA dehydrogenase , which catalyzes the conversion of the 3-hydroxyacyl-CoA to 3-oxoacyl-CoA, with the concomitant reduction of NAD+ to NADH[7][8].

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Substrate Degradation Prepare fresh this compound solution for each experiment. Verify the integrity of the compound if it has been stored for an extended period. The thioester bond is susceptible to hydrolysis[2].
Enzyme Instability Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Enzyme activity can decrease over time, even when frozen[9]. Run a positive control with a known, stable substrate to confirm enzyme activity.
Incorrect Assay Buffer Verify the pH and ionic strength of the assay buffer are optimal for your enzyme. Long-chain 3-hydroxyacyl-CoA dehydrogenase activity can be pH-dependent[10].
Substrate Unavailability (Micelle Formation) The concentration of this compound may be above its CMC, leading to micelle formation and reducing the concentration of monomeric substrate available to the enzyme[2]. Try lowering the substrate concentration or including a detergent in the assay buffer to disrupt micelles.
Missing Cofactors Ensure all necessary cofactors, such as NAD+, are present in the reaction mixture at the correct concentration[7].
Issue 2: High Background Signal or Non-linear Reaction Rate
Possible Cause Troubleshooting Step
Contaminants in Substrate Impurities in the this compound preparation can interfere with the assay. Consider purifying the substrate if this is suspected.
Precipitation of Substrate Due to its low aqueous solubility, the substrate may precipitate out of solution, especially at high concentrations or low temperatures[3][5]. Visually inspect the reaction mixture for any turbidity. Consider increasing the concentration of a solubilizing agent or warming the reaction mixture to the optimal temperature for the enzyme.
Interfering Substances in Sample If using biological samples, substances like EDTA, ascorbic acid, or certain detergents can interfere with enzymatic assays[11]. It may be necessary to deproteinize or otherwise purify the sample before the assay.
Spontaneous Substrate Degradation The thioester bond of acyl-CoAs can undergo spontaneous hydrolysis, releasing free CoA. If your detection method is sensitive to free CoA, this can lead to a high background signal. Run a no-enzyme control to quantify the rate of spontaneous hydrolysis.

Experimental Protocols

General Protocol for an (S)-3-Hydroxyacyl-CoA Dehydrogenase Assay

This protocol describes a spectrophotometric assay to measure the activity of an (S)-3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate. The assay monitors the production of NADH by measuring the increase in absorbance at 340 nm.

Materials:

  • This compound

  • Purified (S)-3-hydroxyacyl-CoA dehydrogenase

  • NAD+

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in the assay buffer. To aid solubility, a small amount of a non-ionic detergent (e.g., Triton X-100) can be included, but its compatibility with the enzyme must be verified.

  • Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, and this compound at their final desired concentrations.

  • Equilibrate the reaction mixture to the optimal temperature for the enzyme.

  • Initiate the reaction by adding the enzyme to the cuvette and mix gently.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Data Presentation

Table 1: Stability of 3-Hydroxyacyl-CoA Dehydrogenase Activity

Storage Temperature (°C)Time to 50% Activity Loss (hours)
2530
455
-20Minimized Loss
-70Minimized Loss

Data adapted from a study on the stability of 3-hydroxyacyl-CoA dehydrogenase activity[9].

Table 2: Common Interfering Substances in Enzymatic Assays

SubstanceInhibitory Concentration
EDTA> 0.5 mM
Ascorbic Acid> 0.2%
SDS> 0.2%
Sodium Azide> 0.2%
NP-40> 1%
Tween-20> 1%

General guidance on interfering substances from Abcam's troubleshooting guide[11].

Visualizations

Enzymatic_Reaction_Pathway sub (S)-3-Hydroxy-19- methyleicosanoyl-CoA enzyme (S)-3-Hydroxyacyl-CoA Dehydrogenase sub->enzyme Substrate Binding nad NAD+ nad->enzyme prod 3-Oxo-19-methyleicosanoyl-CoA enzyme->prod Product Release nadh NADH + H+ enzyme->nadh

Caption: Enzymatic conversion of this compound.

Troubleshooting_Workflow start Low/No Enzyme Activity check_substrate Is Substrate Solution Fresh? start->check_substrate prepare_fresh Prepare Fresh Substrate Solution check_substrate->prepare_fresh No check_enzyme Is Enzyme Active? (Use Positive Control) check_substrate->check_enzyme Yes prepare_fresh->check_enzyme replace_enzyme Use New Enzyme Aliquot check_enzyme->replace_enzyme No check_buffer Is Assay Buffer Correct? (pH, cofactors) check_enzyme->check_buffer Yes replace_enzyme->check_buffer optimize_buffer Optimize Buffer Conditions check_buffer->optimize_buffer No check_micelles Is Substrate Concentration Below CMC? check_buffer->check_micelles Yes optimize_buffer->check_micelles lower_substrate Lower Substrate Concentration or Add Detergent check_micelles->lower_substrate No success Problem Resolved check_micelles->success Yes lower_substrate->success

Caption: Troubleshooting workflow for low enzyme activity.

References

Technical Support Center: Lipidomics Analysis of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the lipidomics analysis of branched-chain fatty acyl-CoAs (BCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of BCFA-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of branched-chain fatty acyl-CoAs?

A1: The analysis of BCFA-CoAs is challenging due to several factors. These molecules are typically present at low abundance in biological samples.[1] Their inherent instability can lead to degradation during sample preparation. Furthermore, the structural similarity between different BCFA-CoA isomers makes their chromatographic separation and unique identification difficult.[2]

Q2: Why is it difficult to separate BCFA-CoA isomers?

A2: BCFA-CoAs often exist as constitutional isomers with the same mass but different branching points (e.g., iso- vs. anteiso- forms).[1][2] Standard reverse-phase liquid chromatography may not provide sufficient resolution to separate these isomers, leading to co-elution and potential misidentification. Specialized chromatographic techniques or advanced mass spectrometry methods may be required for their distinction.[2]

Q3: What are common sources of artifacts in BCFA-CoA analysis?

A3: Artifacts in BCFA-CoA analysis can arise from several sources, including:

  • Sample Preparation: Degradation of BCFA-CoAs due to improper handling, storage, or harsh extraction conditions. This can include hydrolysis of the thioester bond.

  • In-source Fragmentation/Decay: The labile nature of the acyl-CoA molecule can lead to fragmentation within the mass spectrometer's ion source, creating fragments that could be misinterpreted as other molecules.

  • Formation of Adducts: During electrospray ionization, BCFA-CoAs can form adducts with salts (e.g., sodium, potassium) or solvents, leading to additional peaks in the mass spectrum.

  • Matrix Effects: Components of the biological matrix can co-elute with the analytes and either suppress or enhance their ionization, leading to inaccurate quantification.

Q4: How can I improve the stability of my BCFA-CoA samples during extraction?

A4: To minimize degradation, it is crucial to work quickly and at low temperatures.[3] Use of acidic buffers during homogenization can help maintain the stability of the acyl-CoA molecules.[3] Additionally, immediate processing of samples after collection is recommended. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Mass Spectrum

Symptom: You observe peaks in your mass spectrum that do not correspond to your target BCFA-CoAs.

Possible Causes and Solutions:

CauseRecommended Action
Adduct Formation Review the m/z of the unexpected peaks. Common adducts include [M+Na]+, [M+K]+, and [M+NH4]+. Confirm by checking for the characteristic mass differences. If adducts are prevalent, consider reducing the concentration of salts in your mobile phase or using a desalting step during sample preparation.
In-source Fragmentation Acyl-CoAs can undergo fragmentation in the ion source. Look for characteristic neutral losses, such as the loss of the phosphopantetheine group. Optimize the ion source parameters (e.g., source temperature, voltages) to minimize fragmentation.
Contaminants Contaminants from solvents, plasticware, or the biological matrix can introduce unexpected peaks. Run a blank injection of your solvent to check for system contamination. Use high-purity solvents and pre-cleaned labware.
Fatty Acid Dimers Free fatty acids in the sample can form dimers, which may be misidentified as other lipid species. This is more common with high concentrations of free fatty acids. Ensure efficient removal of free fatty acids during sample preparation if they are not the target analyte.
Issue 2: Poor Chromatographic Resolution of BCFA-CoA Isomers

Symptom: You are unable to separate known BCFA-CoA isomers (e.g., isobutyryl-CoA and n-butyryl-CoA).[4]

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Chromatographic Method Standard C18 columns may not provide sufficient selectivity for BCFA-CoA isomers.[2]
Solution 1: Explore alternative stationary phases. Chiral or polysaccharide-based columns have shown promise for separating branched-chain fatty acid isomers.[2]
Solution 2: Optimize the mobile phase composition and gradient. The use of different organic modifiers or additives can alter selectivity.
Solution 3: Adjust the column temperature. Temperature can influence the interaction between the analytes and the stationary phase, potentially improving resolution.[2]
Issue 3: Low or Inconsistent BCFA-CoA Signal Intensity

Symptom: The signal for your target BCFA-CoAs is weak, variable, or disappears over time.

Possible Causes and Solutions:

CauseRecommended Action
Analyte Degradation BCFA-CoAs are susceptible to hydrolysis.
Solution 1: Ensure samples are kept on ice or at 4°C throughout the sample preparation process.[3]
Solution 2: Use fresh, high-purity solvents and avoid prolonged storage of extracts.
Solution 3: Consider derivatization of the free fatty acids after hydrolysis of the CoA ester if the analysis of the intact acyl-CoA is not required.[5]
Matrix Effects Co-eluting matrix components can suppress the ionization of your analytes.
Solution 1: Improve sample cleanup. Use solid-phase extraction (SPE) to remove interfering substances.
Solution 2: Modify your chromatographic method to separate the BCFA-CoAs from the interfering matrix components.
Solution 3: Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in recovery.

Experimental Protocols

Protocol 1: Extraction of Branched-Chain Fatty Acyl-CoAs from Tissues

This protocol is adapted from a method for long-chain acyl-CoA extraction and is suitable for BCFA-CoAs.[3]

  • Homogenization: Homogenize frozen tissue powder (less than 100 mg) in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 1 mL of 2-propanol and continue homogenization.

  • Extraction: Add 2 mL of acetonitrile (B52724) (ACN), vortex thoroughly, and centrifuge at 2000 x g for 5 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition an oligonucleotide purification column with 2 mL of 2-propanol.

    • Load the supernatant from the extraction onto the column.

    • Wash the column with 2 mL of 2-propanol.

    • Elute the acyl-CoAs with 1.5 mL of 2-propanol.

  • Concentration and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of BCFA-CoAs
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a common starting point, but for isomer separation, consider specialized columns.[2][4]

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B and ramp up to elute the more hydrophobic, longer-chain BCFA-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification.

      • Precursor Ion: The [M+H]+ ion of the target BCFA-CoA.

      • Product Ion: A common and abundant fragment ion for all acyl-CoAs is at m/z 428, corresponding to the adenosine-3',5'-diphosphate fragment. Another characteristic fragmentation is the neutral loss of 507 Da.[6]

Visualizations

Artifact_Troubleshooting_Workflow start Unexpected Peak in Mass Spectrum check_mz Analyze m/z of Unexpected Peak start->check_mz is_adduct Is it a common adduct? (e.g., [M+Na]+, [M+K]+) check_mz->is_adduct is_fragment Is it a characteristic fragment? (e.g., neutral loss of 507 Da) is_adduct->is_fragment No solution_adduct Optimize mobile phase/ Use desalting step is_adduct->solution_adduct Yes is_contaminant Is it present in the blank? is_fragment->is_contaminant No solution_fragment Optimize ion source parameters is_fragment->solution_fragment Yes is_dimer Does it correspond to a possible fatty acid dimer? is_contaminant->is_dimer No solution_contaminant Use high-purity solvents and clean labware is_contaminant->solution_contaminant Yes solution_dimer Improve removal of free fatty acids is_dimer->solution_dimer Yes end Artifact Identified and Mitigated is_dimer->end No, further investigation needed solution_adduct->end solution_fragment->end solution_contaminant->end solution_dimer->end

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

BCFA_CoA_Analysis_Workflow sample Biological Sample (Tissue, Cells) extraction Extraction with Acidic Buffer and Organic Solvents sample->extraction spe Solid-Phase Extraction (SPE) Cleanup extraction->spe lc_separation LC Separation (Consider specialized columns for isomers) spe->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification using internal standards) ms_detection->data_analysis

Caption: General experimental workflow for BCFA-CoA analysis.

BCFA_Metabolism bcaa Branched-Chain Amino Acids (Val, Leu, Ile) bcka Branched-Chain α-Keto Acids bcaa->bcka Transamination bcfa_coa Branched-Chain Fatty Acyl-CoAs bcka->bcfa_coa Oxidative Decarboxylation elongation Elongation/ Further Metabolism bcfa_coa->elongation

Caption: Simplified metabolic pathway of BCFA-CoA synthesis.

References

Technical Support Center: Enhancing Cellular Uptake of Exogenous (S)-3-Hydroxy-19-methyleicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the cellular uptake of exogenous (S)-3-Hydroxy-19-methyleicosanoyl-CoA. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for the cellular uptake of long-chain fatty acids and their derivatives?

A1: The cellular uptake of long-chain fatty acids (LCFAs) and their derivatives is a complex process that involves both passive diffusion and protein-mediated transport.[1][2][3] Key mechanisms include:

  • Passive Diffusion: LCFAs can passively diffuse across the plasma membrane, driven by a concentration gradient.[1][3]

  • Protein-Mediated Transport: Several families of proteins facilitate the transport of LCFAs across the cell membrane. These include:

    • Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that are involved in fatty acid uptake. Some FATPs also have acyl-CoA synthetase activity, which is thought to help "trap" fatty acids inside the cell by converting them to their CoA esters.[4]

    • CD36 (Fatty Acid Translocase): A scavenger receptor that binds to and facilitates the uptake of a broad range of ligands, including LCFAs.[4]

    • Plasma Membrane Fatty Acid-Binding Proteins (FABPpm): These proteins are located on the cell surface and are thought to be involved in the initial binding of LCFAs.[1][2]

    • Caveolin-1: This protein is a component of caveolae, which are small invaginations of the plasma membrane. Caveolae are implicated in the uptake of LCFAs.[1]

Q2: How does the Coenzyme A (CoA) moiety of this compound affect its cellular uptake?

A2: Coenzyme A and its derivatives are crucial intracellular molecules involved in numerous metabolic pathways, including the transportation of acyl groups.[5][6][7] However, the large and negatively charged CoA moiety generally prevents the direct passage of acyl-CoAs across the plasma membrane. Therefore, for exogenous this compound to be utilized by the cell, it either needs to be hydrolyzed to the corresponding fatty acid for uptake and subsequent intracellular re-activation to its CoA ester, or it requires a specialized delivery system to be transported into the cell in its intact form.

Q3: What role does Carnitine Palmitoyltransferase (CPT) play in the metabolism of long-chain fatty acyl-CoAs?

A3: The carnitine palmitoyltransferase (CPT) system is essential for the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondria for β-oxidation.[8][9] The system consists of two enzymes:

  • CPT1: Located on the outer mitochondrial membrane, CPT1 converts long-chain fatty acyl-CoAs to their corresponding acylcarnitines.[4][10][11]

  • CPT2: Located on the inner mitochondrial membrane, CPT2 converts the acylcarnitines back to acyl-CoAs within the mitochondrial matrix, making them available for β-oxidation.[9][10]

Enhancing the activity of the CPT system can potentially increase the metabolic flux of intracellular long-chain fatty acyl-CoAs.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low cellular uptake of this compound The CoA moiety is preventing membrane translocation.1. Use a lipid-based delivery system: Encapsulate the molecule in liposomes or lipid nanoparticles (LNPs) to facilitate its entry into the cell.[12][13][14] 2. Employ transfection reagents: Cationic lipid-based reagents like Lipofectamine can form complexes with the molecule and aid in its delivery across the cell membrane.[15][16][17] 3. Consider enzymatic cleavage: Pre-treat the compound with a hydrolase to remove the CoA moiety, allowing the fatty acid to be taken up by the cell, where it can be re-activated to its CoA form intracellularly.
Compound appears to be degraded or metabolized too quickly High activity of intracellular hydrolases or rapid β-oxidation.1. Inhibit β-oxidation: Use known inhibitors of CPT1 (e.g., etomoxir) to reduce the mitochondrial uptake and subsequent degradation of the fatty acyl-CoA. 2. Modify the compound: If possible, synthesize analogs of the molecule that are more resistant to enzymatic degradation.
High cell toxicity observed after treatment The delivery vehicle or the compound itself is toxic at the tested concentrations.1. Titrate the concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the compound and the delivery vehicle. 2. Change the delivery method: If using a transfection reagent, try a different formulation or switch to a lipid-based system like LNPs, which are often better tolerated.[12] 3. Assess cell viability: Use assays such as MTT or trypan blue exclusion to accurately quantify cell viability at different concentrations.
Inconsistent results between experiments Variability in cell health, passage number, or reagent preparation.1. Standardize cell culture conditions: Ensure cells are healthy, within a consistent passage number range, and plated at the same density for each experiment.[18] 2. Prepare fresh reagents: Prepare fresh solutions of the compound and delivery reagents for each experiment to avoid degradation. 3. Include proper controls: Always include untreated cells and cells treated with the delivery vehicle alone as controls.

Experimental Protocols

Protocol 1: Enhancing Cellular Uptake using Cationic Lipid-Based Transfection Reagent

This protocol describes a general method for delivering this compound into mammalian cells using a commercially available transfection reagent like Lipofectamine.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Lipofectamine™ 2000 Transfection Reagent

  • 6-well tissue culture plates

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.[16]

  • Preparation of the Complex: a. In a microcentrifuge tube, dilute the desired amount of this compound into 250 µL of serum-free medium. Mix gently. b. In a separate microcentrifuge tube, dilute the recommended amount of Lipofectamine™ 2000 into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[17] c. Combine the diluted this compound and the diluted Lipofectamine™ 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[17]

  • Transfection: a. Remove the growth medium from the cells and replace it with fresh, serum-containing medium. b. Add the 500 µL of the complex mixture dropwise to each well.[15] c. Gently rock the plate back and forth to distribute the complexes evenly.[17]

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. b. After the incubation period, the cells can be harvested and analyzed for the uptake of the compound or its downstream effects. The medium may be changed after 4-6 hours if toxicity is a concern.[16][17]

Optimization: The optimal ratio of this compound to transfection reagent and the optimal incubation time will vary depending on the cell line and should be determined empirically.

Protocol 2: Preparation of Lipid Nanoparticles (LNPs) for Cellular Delivery

This protocol provides a basic outline for the formulation of LNPs to encapsulate and deliver this compound.

Materials:

  • This compound

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DSPE-PEG)

  • Ethanol

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis membrane

Procedure:

  • Lipid Film Hydration Method: a. Dissolve the cationic lipid, helper lipid, cholesterol, and PEG-lipid in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Hydrate the lipid film with an aqueous solution of this compound by vortexing or sonication. This will form multilamellar vesicles.

  • Size Reduction: a. To obtain unilamellar vesicles of a defined size, subject the vesicle suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Purification: a. Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: a. Characterize the resulting LNPs for size, polydispersity index, and zeta potential using dynamic light scattering (DLS). b. Determine the encapsulation efficiency of this compound using a suitable analytical method (e.g., HPLC).

  • Cellular Treatment: a. The purified LNPs can then be incubated with cells in culture to assess uptake and biological activity.

Visualizations

experimental_workflow cluster_prep Preparation of Delivery Complex cluster_transfection Cellular Transfection cluster_analysis Analysis Compound (S)-3-Hydroxy-19- methyleicosanoyl-CoA Medium Serum-Free Medium Compound->Medium Reagent Lipofectamine™ 2000 Reagent->Medium Complex Formation of Delivery Complex Medium->Complex AddComplex Add Complex to Cells Complex->AddComplex Dropwise Addition Cells Plate Cells (70-90% Confluency) Cells->AddComplex Incubate Incubate (24-48 hours) AddComplex->Incubate Harvest Harvest Cells Incubate->Harvest Assay Perform Downstream Assays Harvest->Assay

Caption: Workflow for enhancing cellular uptake using a cationic lipid-based transfection reagent.

signaling_pathway cluster_uptake Cellular Uptake cluster_metabolism Mitochondrial Metabolism Extracellular Exogenous Long-Chain Fatty Acyl-CoA (Delivered via LNP) Intracellular Intracellular Long-Chain Fatty Acyl-CoA Extracellular->Intracellular LNP-mediated endocytosis PlasmaMembrane ------------------ Plasma Membrane ------------------ CPT1 CPT1 Intracellular->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CPT2 CPT2 Acylcarnitine->CPT2 Mitochondrion ------ Outer Mitochondrial Membrane ------ MitoAcylCoA Mitochondrial Acyl-CoA CPT2->MitoAcylCoA BetaOxidation β-Oxidation MitoAcylCoA->BetaOxidation

Caption: Simplified pathway of exogenous long-chain fatty acyl-CoA uptake and mitochondrial metabolism.

References

Validation & Comparative

A Comparative Guide to the Effects of (S)-3-Hydroxy-19-methyleicosanoyl-CoA and Other Acyl-CoAs in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential effects of (S)-3-Hydroxy-19-methyleicosanoyl-CoA in relation to other well-characterized acyl-Coenzyme A (acyl-CoA) molecules. Due to the limited availability of direct experimental data for this compound, this document focuses on presenting a comparative context based on its structural characteristics and the known functions of related long-chain and 3-hydroxyacyl-CoAs. It further outlines the experimental methodologies required to generate robust comparative data.

Introduction to this compound and Acyl-CoA Function

Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and the regulation of various signaling pathways.[1][2] They are formed by the activation of fatty acids and can vary in chain length, saturation, and the presence of functional groups, all of which influence their biological activity.[3]

This compound is a long-chain, saturated acyl-CoA with a hydroxyl group at the C3 position and a methyl branch at the C19 position. The 3-hydroxy modification is a key intermediate in the β-oxidation of fatty acids.[3][4] The methyl branch suggests it may be metabolized through pathways that handle branched-chain fatty acids.

Comparative Analysis of Acyl-CoA Effects

To understand the specific effects of this compound, it is essential to compare its performance against a panel of other acyl-CoAs with distinct structural features.

Table 1: Comparative Physicochemical and Metabolic Properties of Selected Acyl-CoAs

Acyl-CoA SpeciesAbbreviationMolecular FormulaMolecular Weight ( g/mol )Key Metabolic Roles
This compound3-OH-19-Me-C20-CoAC46H84N7O18P3S1159.2Hypothetical: β-oxidation intermediate of branched-chain fatty acids.
Palmitoyl-CoAC16:0-CoAC37H66N7O17P3S1005.9Precursor for lipid synthesis, substrate for β-oxidation.
Oleoyl-CoAC18:1-CoAC39H68N7O17P3S1032.0Key monounsaturated acyl-CoA in lipid metabolism.
(S)-3-Hydroxybutyryl-CoA3-OH-C4-CoAC25H42N7O18P3S853.6Intermediate in ketone body metabolism and amino acid catabolism.
Acetyl-CoAC2-CoAC23H38N7O17P3S809.6Central hub in metabolism, linking glycolysis, β-oxidation, and the citric acid cycle.[5]

Table 2: Hypothetical Comparative Effects on Key Metabolic Enzymes

This table presents a template for comparing the kinetic parameters of various acyl-CoAs with key metabolic enzymes. The values for this compound are hypothetical and would need to be determined experimentally.

EnzymeAcyl-CoA SubstrateKm (µM)Vmax (nmol/min/mg)IC50 (µM)
Long-Chain Acyl-CoA Dehydrogenase (LCAD) This compound[Data Needed][Data Needed][Data Needed]
Palmitoyl-CoA2-550-100-
Oleoyl-CoA3-760-120-
Carnitine Palmitoyltransferase II (CPT-II) This compound[Data Needed][Data Needed][Data Needed]
Palmitoyl-CoA10-30200-400-
Acetyl-CoA Carboxylase (ACC) This compound--[Data Needed]
Palmitoyl-CoA--1-5

Signaling Pathways and Cellular Effects

Long-chain acyl-CoAs are known to act as signaling molecules, influencing gene expression through nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[6] The effect of this compound on these pathways would be a critical area of investigation.

Signaling_Pathway Acyl_CoAs This compound Other Acyl-CoAs PPARs PPARα / PPARγ Acyl_CoAs->PPARs Ligand Binding RXR RXR PPARs->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binding Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Gene_Expression Transcriptional Activation Metabolic_Effects Metabolic Effects (e.g., Increased β-oxidation) Gene_Expression->Metabolic_Effects

Caption: Acyl-CoA signaling through PPARs.

Experimental Protocols

To generate the necessary comparative data, a series of well-defined experimental protocols are required.

Protocol 1: Quantification of Acyl-CoAs by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of acyl-CoAs from biological samples.

Experimental_Workflow_LCMS Sample Cell/Tissue Homogenate Extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Data_Analysis Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.

Methodology:

  • Sample Preparation: Homogenize cells or tissues in a suitable buffer on ice.

  • Extraction: Perform solid-phase extraction (SPE) to isolate and concentrate acyl-CoAs.[6]

  • LC-MS/MS Analysis: Separate the extracted acyl-CoAs using a C18 reversed-phase column with a gradient of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile.[6] Detect and quantify the different acyl-CoA species using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[6]

  • Data Analysis: Quantify individual acyl-CoA species by comparing their peak areas to those of a standard curve generated with known amounts of purified acyl-CoA standards.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases.[7][8]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, a suitable electron acceptor (e.g., ferricenium hexafluorophosphate), and the acyl-CoA substrate.

  • Enzyme Addition: Initiate the reaction by adding the enzyme source (e.g., isolated mitochondria or purified enzyme).

  • Spectrophotometric Measurement: Monitor the reduction of the electron acceptor by measuring the change in absorbance at a specific wavelength over time.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

Protocol 3: PPARα Activation Assay

This cell-based reporter assay can be used to assess the ability of different acyl-CoAs to activate PPARα.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and co-transfect with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

  • Treatment: Treat the transfected cells with various concentrations of the acyl-CoAs to be tested.

  • Luciferase Assay: After an incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Determine the dose-response relationship for each acyl-CoA and calculate the EC50 value for PPARα activation.

Conclusion

While direct experimental data on this compound is currently scarce, its structural features suggest it is an intermediate in the β-oxidation of a branched-chain fatty acid. To fully elucidate its biological role, a systematic comparison with other acyl-CoAs is necessary. The experimental framework provided in this guide offers a robust starting point for researchers to generate the quantitative data needed to understand the specific effects of this and other novel acyl-CoA molecules on cellular metabolism and signaling.

References

A Comparative Guide to the Metabolism of (S)-3-Hydroxy-19-methyleicosanoyl-CoA and Straight-Chain 3-Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic processing of (S)-3-Hydroxy-19-methyleicosanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain counterparts. The information presented herein is supported by experimental data to delineate the key differences in their metabolic pathways, enzymatic specificities, and potential physiological implications.

Introduction

This compound is a C21 branched-chain 3-hydroxy acyl-CoA, a class of molecules that are intermediates in the degradation of branched-chain fatty acids. In contrast, straight-chain 3-hydroxy acyl-CoAs are canonical intermediates in the beta-oxidation of common dietary fatty acids. The structural difference, specifically the methyl branch at the ω-1 position, dictates a distinct metabolic fate for this compound compared to its linear analogs. This guide will explore these differences in detail.

Metabolic Pathways: A Tale of Two Organelles

The catabolism of fatty acids primarily occurs through beta-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA. However, the subcellular location of this process differs significantly for straight-chain and branched-chain fatty acids.

Straight-chain 3-hydroxy acyl-CoAs are predominantly metabolized within the mitochondria .[1][2][3] This is the primary site for the beta-oxidation of the bulk of short, medium, and long-chain fatty acids derived from the diet.[4]

This compound , being a very long-chain and branched-chain fatty acyl-CoA, is primarily handled by peroxisomal beta-oxidation .[1][4][5][6][7][8] The enzymes in the mitochondria are less efficient at handling the steric hindrance imposed by the methyl branch.[6] Peroxisomes are specialized in the initial breakdown of very long-chain fatty acids (greater than C22), branched-chain fatty acids, and other complex lipids.[1][4]

cluster_0 Cell cluster_1 Mitochondrion cluster_2 Peroxisome Straight-chain 3-hydroxy acyl-CoAs Straight-chain 3-hydroxy acyl-CoAs Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Straight-chain 3-hydroxy acyl-CoAs->Mitochondrial Beta-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA This compound This compound Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Peroxisomal Beta-Oxidation->Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA->Mitochondrial Beta-Oxidation Further Oxidation

Figure 1. Subcellular localization of beta-oxidation pathways.

Enzymatic Specificity: The Decisive Factor

The third step of beta-oxidation, the dehydrogenation of the 3-hydroxyacyl-CoA intermediate, is catalyzed by 3-hydroxyacyl-CoA dehydrogenases (HADs). Different isozymes of HAD exhibit distinct substrate specificities, which is a key determinant in the differential metabolism of branched-chain and straight-chain acyl-CoAs.

Straight-chain 3-hydroxy acyl-CoAs are preferred substrates for the mitochondrial 3-hydroxyacyl-CoA dehydrogenase (HAD) , which shows a preference for medium-chain substrates.[8][9]

This compound and other branched-chain counterparts are more likely substrates for peroxisomal dehydrogenases and, in the case of shorter branched chains, for short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) .[8][9] SCHAD has a broader substrate specificity and a preference for short-chain methyl-branched acyl-CoAs.[9]

The enzymes involved in the complete beta-oxidation spiral also differ between the two organelles.[1][4]

Comparative Data

Table 1: Substrate Preferences of Beta-Oxidation Pathways
FeatureStraight-Chain Acyl-CoAsBranched-Chain Acyl-CoAs (e.g., this compound)
Primary Metabolic Site Mitochondria[1][2]Peroxisomes[4][5][6]
Key Dehydrogenase Isozyme 3-Hydroxyacyl-CoA Dehydrogenase (HAD)[8]Peroxisomal Multifunctional Enzyme, Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) for shorter chains[8][9]
Mitochondrial Enzyme Affinity High for long-chain (C16-C18)[10]Low, especially for bulky side chains[6]
Peroxisomal Enzyme Affinity Lower for long-chain, higher for medium-chain (C9-C10) and very-long-chain unsaturated[10]Generally higher than mitochondrial enzymes
Table 2: Metabolic Products and Efficiency
FeatureStraight-Chain Acyl-CoAsBranched-Chain Acyl-CoAs
Primary End Product Acetyl-CoA[1]Acetyl-CoA and/or Propionyl-CoA[5]
Energy Yield HighGenerally lower per cycle due to different end products
Metabolic Regulation Tightly coupled to ATP synthesis[1]Not directly coupled to ATP synthesis in peroxisomes[1]

Experimental Protocols

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

A reliable method for assaying L-3-hydroxyacyl-CoA dehydrogenase activity involves a coupled spectrophotometric assay.[1]

Principle: The 3-ketoacyl-CoA product of the dehydrogenase reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A. The reaction is monitored by the decrease in NADH absorbance at 340 nm. This coupled system makes the reaction irreversible and avoids product inhibition.

Reagents:

  • 100 mM potassium phosphate (B84403) buffer, pH 7.3

  • 5.4 mM S-Acetoacetyl-CoA (or other 3-ketoacyl-CoA substrate)

  • 6.4 mM NADH

  • 3-ketoacyl-CoA thiolase

  • L-3-hydroxyacyl-CoA dehydrogenase enzyme solution

  • This compound or straight-chain 3-hydroxy acyl-CoA substrate

Procedure:

  • In a cuvette, combine the potassium phosphate buffer, 3-ketoacyl-CoA substrate, and NADH.

  • Equilibrate to 37°C and monitor the absorbance at 340 nm until stable.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase enzyme solution.

  • Record the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the enzyme activity.

For a detailed protocol for a continuous spectrophotometric rate determination without a coupled enzyme, refer to the procedure provided by Sigma-Aldrich.

cluster_0 Experimental Workflow Prepare Reagents Prepare Reagents Mix Buffer, Substrate, NADH Mix Buffer, Substrate, NADH Prepare Reagents->Mix Buffer, Substrate, NADH Equilibrate to 37°C Equilibrate to 37°C Mix Buffer, Substrate, NADH->Equilibrate to 37°C Add Enzyme Add Enzyme Equilibrate to 37°C->Add Enzyme Monitor A340nm Monitor A340nm Add Enzyme->Monitor A340nm Calculate Activity Calculate Activity Monitor A340nm->Calculate Activity

Figure 2. Workflow for 3-hydroxyacyl-CoA dehydrogenase assay.

Physiological and Pathophysiological Implications

The differential metabolism of branched-chain and straight-chain fatty acids has significant physiological consequences.

  • Gene Regulation: Branched-chain fatty acids have been shown to modulate the expression of genes involved in lipid synthesis and inflammation. For instance, some iso-branched-chain fatty acids can lower the expression of fatty acid synthase (FASN) and C-reactive protein (CRP).[11]

  • Metabolic Disorders: Impaired degradation of branched-chain fatty acids can lead to the accumulation of toxic metabolites, which has been associated with conditions like insulin (B600854) resistance and neurological disorders.[8]

  • Energy Homeostasis: The efficiency of energy production from branched-chain fatty acids is different from that of straight-chain fatty acids, which can impact overall energy balance.

Conclusion

The presence of a methyl group in this compound directs it towards a different metabolic pathway than its straight-chain counterparts. While straight-chain 3-hydroxy acyl-CoAs are efficiently processed in the mitochondria by a specific set of enzymes, the branched-chain structure of this compound necessitates its initial breakdown in the peroxisomes by enzymes that can accommodate its bulkier structure. These fundamental differences in subcellular localization and enzyme specificity have broader implications for cellular metabolism, energy production, and the regulation of signaling pathways. Further research with direct comparative studies on the kinetics of enzymes with this compound is warranted to fully elucidate its metabolic fate and physiological roles.

References

A Comparative Guide to the Biological Activity of (S)- vs (R)-3-Hydroxy-19-methyleicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the (S) and (R) enantiomers of 3-Hydroxy-19-methyleicosanoyl-CoA. While direct experimental data for this specific very-long-chain branched fatty acyl-CoA is limited, this document synthesizes information from closely related molecules to infer their metabolic fate and potential physiological effects.

Introduction: Stereochemistry in Fatty Acid Metabolism

3-Hydroxy-19-methyleicosanoyl-CoA is a long-chain fatty acyl-CoA with a methyl branch near the omega end. The stereochemistry at the C-3 position, designated as either (S) or (R), is critical in determining its biological activity. In mammalian fatty acid β-oxidation, the enzymes exhibit a high degree of stereospecificity.

Comparative Biological Activity

The primary biological role of 3-hydroxyacyl-CoA molecules is as intermediates in the mitochondrial β-oxidation pathway, a major process for cellular energy production from fatty acids. The stereochemistry at the C-3 position dictates the interaction with key enzymes in this pathway.

Biological Process(S)-3-Hydroxy-19-methyleicosanoyl-CoA(R)-3-Hydroxy-19-methyleicosanoyl-CoA
Mitochondrial β-Oxidation Substrate for L-3-hydroxyacyl-CoA dehydrogenase (LCHAD).[1][2]Not a substrate for LCHAD; may act as an inhibitor.[3]
Energy Production Contributes to cellular energy through the generation of acetyl-CoA, NADH, and FADH2.Does not directly contribute to energy production via β-oxidation.
Potential Cellular Effects Normal metabolic intermediate.Accumulation may lead to mitochondrial toxicity and uncoupling of oxidative phosphorylation.
Signaling Potential Unclear, but other hydroxy fatty acids act as signaling molecules.[4]Unclear, but accumulation could trigger stress-related signaling pathways.

Role in Mitochondrial β-Oxidation

The β-oxidation of fatty acids is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA. The third step of this cycle is the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, catalyzed by 3-hydroxyacyl-CoA dehydrogenase.

This compound: The Natural Substrate

The L-3-hydroxyacyl-CoA dehydrogenases (LCHADs) are strictly stereospecific for the (S)-enantiomer (also denoted as L-3-hydroxyacyl-CoA).[1][2] This specificity ensures the correct processing of fatty acids for energy production. Therefore, this compound is the natural intermediate in the β-oxidation of 19-methyleicosanoic acid.

(R)-3-Hydroxy-19-methyleicosanoyl-CoA: A Metabolic Dead-End

The (R)-enantiomer is not recognized as a substrate by LCHAD. Its accumulation can be problematic for the cell. While specific data for (R)-3-Hydroxy-19-methyleicosanoyl-CoA is not available, studies on other (R)-3-hydroxyacyl-CoAs suggest that they can act as competitive inhibitors of LCHAD, thereby slowing down the entire β-oxidation spiral.[3]

Beta_Oxidation_Stereospecificity S_Enantiomer This compound LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) S_Enantiomer->LCHAD Substrate R_Enantiomer (R)-3-Hydroxy-19-methyleicosanoyl-CoA R_Enantiomer->LCHAD Inhibition Inhibition Accumulation Potential Mitochondrial Toxicity R_Enantiomer->Accumulation Ketoacyl_CoA 3-Keto-19-methyleicosanoyl-CoA LCHAD->Ketoacyl_CoA Oxidation Beta_Oxidation Further β-Oxidation (Energy Production) Ketoacyl_CoA->Beta_Oxidation

Stereospecificity of L-3-hydroxyacyl-CoA dehydrogenase in β-oxidation.

Potential for Mitochondrial Toxicity

The accumulation of non-metabolizable lipid intermediates within mitochondria can lead to cellular dysfunction. While direct evidence for 3-Hydroxy-19-methyleicosanoyl-CoA is lacking, studies on long-chain 3-hydroxy fatty acids have shown that their accumulation can uncouple oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production. This suggests that a buildup of the (R)-enantiomer could have detrimental effects on mitochondrial health.

Experimental Protocols

Synthesis of (S)- and (R)-3-Hydroxy-19-methyleicosanoyl-CoA

The stereospecific synthesis of long-chain 3-hydroxy fatty acids and their CoA esters is a multi-step process that often involves chiral catalysts or starting materials.

Example Synthetic Strategy (adapted from related syntheses): [5][6][7]

  • Retrosynthesis: The target molecule can be disconnected to a long-chain aldehyde and a chiral acetate (B1210297) equivalent.

  • Chiral Aldol (B89426) Reaction: A stereoselective aldol reaction between the aldehyde precursor of the C17 chain and a chiral acetate enolate (e.g., using a Braun or Nagao-Fujita auxiliary) can establish the desired (S) or (R) stereocenter at the C-3 position.[5]

  • Chain Elongation and Modification: The resulting product can be further elongated and modified to introduce the 19-methyl group.

  • Activation to CoA Ester: The final 3-hydroxy fatty acid is then activated to its corresponding CoA ester using methods such as the mixed anhydride (B1165640) or carbonyldiimidazole method, followed by reaction with Coenzyme A.

Assay for L-3-hydroxyacyl-CoA Dehydrogenase Activity

The activity of LCHAD with the (S)- and (R)-enantiomers can be assessed spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.

Principle: (S)-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+

Protocol Outline:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0) containing NAD+ and the purified LCHAD enzyme.

  • Substrate Addition: Initiate the reaction by adding a known concentration of either (S)- or (R)-3-Hydroxy-19-methyleicosanoyl-CoA.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.

Assessment of Mitochondrial Toxicity

The potential toxic effects of the (R)-enantiomer can be evaluated by measuring its impact on mitochondrial respiration in isolated mitochondria or intact cells.

Protocol using Seahorse XF Analyzer (adapted from standard protocols): [8][9][10][11][12]

  • Cell Seeding: Seed relevant cells (e.g., hepatocytes, cardiomyocytes) in a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat the cells with varying concentrations of (R)-3-Hydroxy-19-methyleicosanoyl-CoA for a defined period.

  • Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

  • Measurement of Oxygen Consumption Rate (OCR): The Seahorse XF Analyzer will measure the OCR in real-time, providing key parameters of mitochondrial function such as basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Compare the OCR parameters between control and treated cells to assess for any impairment of mitochondrial respiration.

Experimental_Workflow cluster_synthesis Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Stereoselective Synthesis of (S) and (R) Enantiomers Enzyme_Assay LCHAD Activity Assay (Spectrophotometry) Synthesis->Enzyme_Assay Mito_Tox Mitochondrial Toxicity Assay (Seahorse XF Analyzer) Synthesis->Mito_Tox

General experimental workflow for comparing enantiomer activity.

Conclusion and Future Directions

The biological activity of 3-Hydroxy-19-methyleicosanoyl-CoA is highly dependent on its stereochemistry at the C-3 position. The (S)-enantiomer is the natural substrate for mitochondrial β-oxidation and is crucial for energy metabolism. In contrast, the (R)-enantiomer is not metabolized by this pathway and its accumulation may lead to inhibition of fatty acid oxidation and potential mitochondrial toxicity.

Further research is warranted to directly investigate the biological effects of the (S) and (R) enantiomers of 3-Hydroxy-19-methyleicosanoyl-CoA. This includes detailed kinetic studies with purified LCHAD, as well as cellular studies to elucidate their impact on mitochondrial function, cellular signaling, and overall cell viability. Such studies will provide a clearer understanding of the metabolic fate and potential pathological implications of this and other very-long-chain branched fatty acyl-CoAs.

References

Cross-Validation of Analytical Platforms for (S)-3-Hydroxy-19-methyleicosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of long-chain acyl-CoAs like (S)-3-Hydroxy-19-methyleicosanoyl-CoA presents unique analytical challenges due to their amphipathic nature, low volatility, and complex biological matrices. Two primary analytical strategies are commonly employed: direct analysis of the intact acyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and indirect analysis of the corresponding 3-hydroxy fatty acid by Gas Chromatography-Mass Spectrometry (GC-MS) following hydrolysis and derivatization. This guide provides a comparative overview of these two platforms.

Data Presentation: Performance Characteristics of Analytical Platforms

The selection of an analytical platform is often dictated by the specific requirements of the study, such as the need for absolute quantification of the intact thioester or higher throughput analysis of the fatty acid moiety. The following tables summarize the typical performance characteristics for each platform.

Table 1: Representative Performance of LC-MS/MS for Intact this compound

ParameterPerformance Characteristic
Limit of Detection (LOD) ~1-2 fmol on column
Limit of Quantitation (LOQ) ~5 fmol on column[1]
Linearity (Dynamic Range) 3-4 orders of magnitude (e.g., 5 fmol - 5 pmol)[1]
Accuracy 94.8% to 110.8% of the nominal concentration[2][3][4]
Precision (Intra-run) 1.2% to 4.4% Coefficient of Variation (CV)[2][3][4]
Precision (Inter-run) 2.6% to 12.2% CV[2][3][4]
Specificity High, based on precursor/product ion transitions (MRM)[1]
Throughput Medium, with typical run times of 10-20 minutes per sample.

Table 2: Representative Performance of GC-MS for (S)-3-Hydroxy-19-methyleicosanoic Acid (as derivatized ester)

ParameterPerformance Characteristic
Limit of Detection (LOD) Low pg range on column
Limit of Quantitation (LOQ) Mid-to-high pg range on column
Linearity (Dynamic Range) 2-3 orders of magnitude
Accuracy Typically within 85-115% of the nominal concentration
Precision (Intra-run) <10% CV
Precision (Inter-run) <15% CV
Specificity Moderate to High, dependent on chromatographic separation and selected ions.
Throughput Medium to High, especially with modern autosamplers.

Mandatory Visualization

The metabolic context of a branched-chain hydroxy fatty acid is crucial for understanding its biological relevance. This compound is likely an intermediate in the degradation of very long, branched-chain fatty acids, a process that occurs in peroxisomes. The following diagram illustrates a relevant metabolic pathway, the peroxisomal alpha-oxidation of a generic branched-chain fatty acid, which is necessary when a methyl group at the beta-position prevents standard beta-oxidation.

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome BCFA Branched-Chain Fatty Acid BCFA_CoA Branched-Chain Acyl-CoA BCFA->BCFA_CoA Acyl-CoA Synthetase Hydroxy_CoA 2-Hydroxy-Branched-Chain Acyl-CoA BCFA_CoA->Hydroxy_CoA Phytanoyl-CoA Dioxygenase Pristanal Pristanal (n-1 aldehyde) Hydroxy_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid (n-1 fatty acid) Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Ox Ready for Beta-Oxidation Pristanic_Acid->Beta_Ox

Caption: Peroxisomal alpha-oxidation pathway for branched-chain fatty acids.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the two analytical platforms discussed.

Protocol 1: LC-MS/MS Analysis of Intact this compound

This method is adapted from established procedures for long-chain acyl-CoA analysis.[2][3][4]

  • Sample Preparation (Solid-Phase Extraction):

    • Homogenize 50-100 mg of tissue in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).

    • Add an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).

    • Precipitate proteins with an organic solvent like acetonitrile (B52724).

    • Centrifuge to pellet the precipitate and collect the supernatant.

    • Load the supernatant onto an oligonucleotide purification or C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or acetonitrile with acetic acid).

    • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 acetonitrile:water).

  • Instrumentation and Conditions:

    • Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide (B78521) (pH 10.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from ~30% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ESI is often more sensitive for acyl-CoAs.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]+ of the analyte, and the product ion would result from the characteristic neutral loss of the phosphopantetheine moiety (507 Da).[1]

  • Data Analysis and Quantification:

    • Integrate the peak areas for the analyte and the internal standard.

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the analyte concentration in the samples by interpolating the peak area ratio from the calibration curve.

Protocol 2: GC-MS Analysis of (S)-3-Hydroxy-19-methyleicosanoic Acid

This protocol involves the hydrolysis of the acyl-CoA to its free fatty acid, followed by derivatization to make it amenable to GC analysis.

  • Sample Preparation (Hydrolysis and Derivatization):

    • To an aliquot of the sample or tissue homogenate, add an internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).

    • Perform alkaline hydrolysis by adding a strong base (e.g., 10 M NaOH) and heating to release the fatty acid from the CoA thioester.[5]

    • Acidify the sample with a strong acid (e.g., 6 M HCl) to protonate the fatty acid.[5]

    • Extract the 3-hydroxy fatty acid from the aqueous matrix using an organic solvent like ethyl acetate.[5]

    • Dry the organic extract under nitrogen.

    • Derivatize the dried extract to increase volatility. A common method is silylation to form a trimethylsilyl (B98337) (TMS) ether of the hydroxyl group and a TMS ester of the carboxylic acid group, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

  • Instrumentation and Conditions:

    • Chromatography System: Gas chromatograph with a split/splitless injector.

    • Column: A specialized capillary column suitable for fatty acid analysis, such as a bonded polyethylene (B3416737) glycol phase with acidic character (e.g., Nukol™) or a low-bleed polysiloxane phase (e.g., HP-5MS).[5][6]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of ~300°C.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte and internal standard to enhance sensitivity and selectivity.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the selected ions of the analyte and the internal standard.

    • Generate a calibration curve by analyzing derivatized standards of known concentrations.

    • Calculate the concentration of the 3-hydroxy fatty acid in the original sample based on the calibration curve.

Workflow_Comparison cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_start Sample (Tissue, Cells) lc_spe Solid-Phase Extraction lc_start->lc_spe lc_analysis UHPLC-MS/MS (Intact Acyl-CoA) lc_spe->lc_analysis lc_quant Direct Quantification lc_analysis->lc_quant gc_start Sample (Tissue, Cells) gc_hydrolysis Hydrolysis gc_start->gc_hydrolysis gc_extraction Liquid-Liquid Extraction gc_hydrolysis->gc_extraction gc_deriv Derivatization gc_extraction->gc_deriv gc_analysis GC-MS (Hydroxy Fatty Acid) gc_deriv->gc_analysis gc_quant Indirect Quantification gc_analysis->gc_quant

Caption: Comparative experimental workflows for LC-MS/MS and GC-MS analysis.

References

Replicating Findings on (S)-3-Hydroxy-19-methyleicosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and potentially replicating findings related to (S)-3-Hydroxy-19-methyleicosanoyl-CoA. Due to the limited direct published data on this specific molecule, this guide draws objective comparisons from the well-established biosynthesis and analysis of other very-long-chain fatty acids (VLCFAs) and their intermediates. The experimental data and protocols provided are based on analogous compounds and established methodologies in the field.

Data Presentation: Comparative Analysis of Long-Chain Acyl-CoA Intermediates

AnalyteTypical Concentration Range (in plasma)Analytical MethodKey InstrumentationReference
Free 3-Hydroxypalmitic acid (C16)Control: ~0.43 µmol/L; LCHAD deficiency: ~12.2 µmol/LESI-MS/MSElectrospray Ionization Tandem Mass Spectrometer[1][2]
Total 3-Hydroxy Fatty Acids (C6-C18)Varies by chain length and physiological stateGC-MSGas Chromatograph-Mass Spectrometer[3]
Long-Chain Acyl-CoAs (C14-C22)Tissue dependent, low µM rangeFlow-Injection Tandem MSTandem Mass Spectrometer[4]
Very-Long-Chain Fatty Acids (≥C22)Low percentage of total fatty acidsGC-MS, LC-MS/MSGas or Liquid Chromatograph-Mass Spectrometer[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of long-chain 3-hydroxyacyl-CoAs, adapted from established protocols for similar molecules.

Protocol 1: Extraction and Analysis of 3-Hydroxy Fatty Acids from Biological Samples

This protocol is adapted from methods used for the diagnosis of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2][3]

1. Sample Preparation:

  • For plasma or serum: To 500 µL of the sample, add internal standards (e.g., stable isotope-labeled 3-hydroxy fatty acids).
  • For total 3-hydroxy fatty acid content, hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes. For free fatty acids, omit this step.
  • Acidify the samples with 6 M HCl.

2. Extraction:

  • Extract the acidified sample twice with 3 mL of ethyl acetate.
  • Evaporate the combined organic phases to dryness under a stream of nitrogen.

3. Derivatization for GC-MS Analysis:

  • Derivatize the dried extract with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 80°C for 1 hour.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample onto a GC-MS system.
  • Use a capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS).
  • The oven temperature program should be optimized for the separation of long-chain fatty acids. A typical program might start at 80°C, ramp to 200°C, and then to 290°C.
  • Monitor for characteristic ions of the derivatized 3-hydroxy fatty acids.

Protocol 2: Analysis of Long-Chain Acyl-CoAs by Flow-Injection Tandem Mass Spectrometry

This method allows for the direct measurement of a wide range of acyl-CoA species.[4]

1. Tissue Homogenization:

  • Homogenize ~100 mg of tissue in a suitable buffer on ice.

2. Extraction:

  • Add internal standards (e.g., [¹³C₈]octanoyl-CoA) to the homogenate.
  • Extract the acyl-CoAs using an appropriate solvent system (e.g., isopropanol/water/acetic acid).
  • Centrifuge to pellet the protein and collect the supernatant.
  • Dry the supernatant under nitrogen.

3. Mass Spectrometry Analysis:

  • Reconstitute the dried extract in an appropriate solvent for injection.
  • Use a flow-injection system coupled to a tandem mass spectrometer.
  • A neutral loss scan of m/z 507 is characteristic for acyl-CoAs.
  • For quantification, use multiple reaction monitoring (MRM) with transitions specific to the target acyl-CoA and the internal standard.

Mandatory Visualization

Biosynthesis of Very-Long-Chain Fatty Acids

The synthesis of this compound is expected to follow the general pathway of very-long-chain fatty acid (VLCFA) elongation, which occurs in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions.

fatty_acid_elongation cluster_0 Fatty Acid Elongation Cycle Acyl-CoA (C18) Acyl-CoA (C18) 3-Ketoacyl-CoA 3-Ketoacyl-CoA Acyl-CoA (C18)->3-Ketoacyl-CoA ELOVL (Condensation) Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA 3-Ketoacyl-CoA Reductase trans-2,3-Enoyl-CoA trans-2,3-Enoyl-CoA 3-Hydroxyacyl-CoA->trans-2,3-Enoyl-CoA 3-Hydroxyacyl-CoA Dehydratase Acyl-CoA (C20) Acyl-CoA (C20) trans-2,3-Enoyl-CoA->Acyl-CoA (C20) trans-2,3-Enoyl-CoA Reductase

Caption: The enzymatic cycle of very-long-chain fatty acid elongation.

Experimental Workflow for Acyl-CoA Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of long-chain acyl-CoAs from tissue samples.

acyl_coa_workflow Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Internal_Standard Add Internal Standard Homogenization->Internal_Standard Extraction Solvent Extraction Internal_Standard->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Drying Dry Down Supernatant_Collection->Drying Reconstitution Reconstitute Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

Caption: A generalized workflow for the analysis of acyl-CoAs.

Alternatives to this compound

In the absence of specific information on the biological role of this compound, researchers may consider studying other well-characterized very-long-chain fatty acids and their derivatives. These can serve as valuable comparative compounds to elucidate the function of novel long-chain lipids.

  • Lignoceric acid (C24:0): A saturated VLCFA that accumulates in certain peroxisomal disorders.[6]

  • Cerotic acid (C26:0): Another VLCFA associated with adrenoleukodystrophy.[6]

  • Nervonic acid (C24:1): A monounsaturated VLCFA enriched in the brain.[6]

  • Other 3-hydroxy fatty acids: Shorter-chain 3-hydroxy fatty acids are intermediates in mitochondrial beta-oxidation and their accumulation is indicative of specific enzyme deficiencies.[7][8][9]

By employing the comparative data and robust experimental protocols outlined in this guide, researchers can build a solid foundation for investigating the synthesis, characterization, and potential biological significance of this compound, even in the current absence of direct published findings.

References

Safety Operating Guide

Personal protective equipment for handling (S)-3-Hydroxy-19-methyleicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (S)-3-Hydroxy-19-methyleicosanoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices for handling similar long-chain fatty acyl-CoA compounds and powdered biochemicals to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. A risk assessment should be conducted to determine if additional protection is necessary for specific procedures.[1][2][3][4][5]

PPE CategoryItemSpecifications & Use
Body Protection Lab CoatMust be worn over personal clothing at all times. Flame-resistant coats are recommended if working with flammable solvents.[3]
Eye & Face Protection Safety GlassesRequired for all procedures. Must have side shields to protect from splashes and airborne particles.[1][5]
Chemical GogglesRecommended when there is a higher risk of splashing.[5]
Face ShieldShould be worn in addition to safety glasses or goggles during activities with a significant splash or aerosol generation potential.[1]
Hand Protection Disposable Nitrile GlovesStandard for incidental contact. Gloves should be changed immediately if contaminated and every two hours.[1][6]
Double GlovingRecommended when handling concentrated solutions or for prolonged procedures.[1]
Foot Protection Closed-toe ShoesRequired at all times in the laboratory.

II. Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety when working with this compound, which is likely a powdered solid.

A. Designated Work Area

  • Location : All handling of the powdered compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[7][8]

  • Surface Preparation : Line the work surface with absorbent, leak-proof bench pads.[6]

B. Weighing the Compound

  • Tare Method : To avoid contamination of the balance, pre-weigh a lidded container.[6]

  • Transfer : Inside the fume hood, add the powdered this compound to the tared container and securely close the lid.[6]

  • Final Weighing : Move the closed container to the balance for the final weight measurement.

  • Solution Preparation : Return the container to the fume hood before dissolving the compound.

C. General Handling

  • Avoid Dust Formation : Handle the compound gently to prevent it from becoming airborne.

  • Use Appropriate Tools : Utilize disposable spatulas and weigh paper for transfers.[8]

  • Decontamination : After each use, decontaminate the work area by wet-wiping with a suitable solvent. Do not dry sweep, as this can generate dust.[8]

III. Disposal Plan

As the specific hazards of this compound are not fully characterized, it is prudent to handle its disposal with caution.

A. Waste Segregation

  • Solid Waste : All disposable items contaminated with the compound (e.g., gloves, weigh paper, bench pads) should be collected in a designated, sealed waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed container for chemical waste.

B. Disposal Procedure

  • Labeling : Clearly label all waste containers with the contents, including the full chemical name.

  • Institutional Guidelines : Follow all local and institutional regulations for the disposal of chemical waste. In the absence of specific guidance, treat it as hazardous chemical waste.

  • Non-Hazardous Determination : While many biochemicals are non-hazardous, without specific data, this compound should not be disposed of as general biomedical waste.[9][10][11]

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area weigh_tare Tare Lidded Container prep_area->weigh_tare Proceed to Handling add_powder Add Powder to Container weigh_tare->add_powder weigh_final Weigh Closed Container add_powder->weigh_final dissolve Prepare Solution weigh_final->dissolve decontaminate Decontaminate Work Area and Equipment dissolve->decontaminate Proceed to Cleanup segregate_waste Segregate Solid and Liquid Waste decontaminate->segregate_waste dispose Dispose of Waste per Institutional Guidelines segregate_waste->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.